molecular formula C22H28O7 B1144182 Isodonal CAS No. 16964-56-0

Isodonal

Numéro de catalogue: B1144182
Numéro CAS: 16964-56-0
Poids moléculaire: 404.5 g/mol
Clé InChI: ORDKVFHKMGUXSQ-QXRZKONRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isodonal is an ent-kaurane diterpenoid isolated from plants of the Isodon genus . This compound is provided for research purposes to investigate its significant biological activities, particularly in antibacterial and anticancer studies . In laboratory research, this compound has demonstrated highly specific antibacterial activity against Gram-positive bacteria, including Bacillus subtilis . The core mechanism behind its physiological activity is attributed to its α-methylene-cyclopentanone moiety, which acts as a Michael-acceptor . This functional group readily undergoes a 1,4-addition with soft nucleophiles like the sulfhydryl groups on cysteine residues in enzymes, potentially leading to the deactivation of SH-enzymes and coenzymes that are crucial for microbial and cancer cell survival . Furthermore, this compound has been investigated for its cytotoxic effects against various human cancer cell lines, showing promising inhibitory activity . Researchers value this compound for exploring novel pathways in cancer and infectious disease research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use .

Propriétés

Numéro CAS

16964-56-0

Formule moléculaire

C22H28O7

Poids moléculaire

404.5 g/mol

Nom IUPAC

[(1S,1'S,3'R,5S,6S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate

InChI

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14?,15-,16+,17-,21+,22+/m1/s1

Clé InChI

ORDKVFHKMGUXSQ-QXRZKONRSA-N

Synonymes

(1S,2R,4/'aβ,6S,7/'S,9/'aS)-6-(Acetyloxy)-4/'a,5/',6/',7/',8/',9/'-hexahydro-5/'β-hydroxy-3,3-dimethyl-8/'-ethylidene-1/',9/'-dioxospiro[cyclohexane-1,4/'(3/'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carbaldehyde

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Isodonal (Oridonin) in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, with its primary active component Oridonin (B1677485), is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has garnered significant attention in oncological research for its potent anti-tumor activities across a wide spectrum of cancer types. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound (Oridonin) exerts its anticancer effects, focusing on the core signaling pathways and cellular processes it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this compound.

Data Presentation: Cytotoxicity of Oridonin

The cytotoxic effect of Oridonin has been extensively evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. A summary of representative IC50 values is presented in the table below for comparative analysis.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
Prostate Cancer PC3~2024[1]
DU145>2024[1]
Breast Cancer MCF-778.348[2]
MCF-731.6272[2]
Hepatocellular Carcinoma HepG238.8624[3]
HepG224.9048
BEL-74021.39Not Specified
Gastric Cancer BGC82317.08 µg/mL12
BGC8238.76 µg/mL72
AGS5.99524
AGS2.62748
AGS1.93172
HGC2714.6124
HGC279.26648
HGC277.41272
MGC80315.4524
MGC80311.0648
MGC8038.80972
SNU-536.8Not Specified
Esophageal Squamous Cell Carcinoma TE-83.0072
TE-26.8672
Leukemia K5620.39Not Specified
K5628.1136
Colon Cancer HCT-1160.16Not Specified

Core Mechanisms of Action

Oridonin's anticancer activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

Oridonin is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway:

  • Modulation of Bcl-2 Family Proteins: Oridonin alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax and downregulates the expression of anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Disruption: The increased mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving cellular substrates, including poly (ADP-ribose) polymerase (PARP).

Extrinsic Pathway:

While the intrinsic pathway is more extensively documented, some studies suggest Oridonin can also influence the extrinsic pathway, although the exact mechanisms are less clear.

Oridonin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Oridonin_ext Oridonin Bcl2 Bcl-2 Oridonin_ext->Bcl2 Inhibits Bax Bax Oridonin_ext->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-caspase-9 Apaf1->Pro_Caspase9 Recruits Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Cleaves Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Oridonin-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

Oridonin has been shown to induce cell cycle arrest at different phases, primarily at the G2/M and G0/G1 checkpoints, thereby inhibiting cancer cell proliferation.

  • G2/M Phase Arrest: Oridonin can induce G2/M arrest by modulating the expression of key cell cycle regulators. It has been observed to downregulate the expression of cyclin-dependent kinase 1 (CDK1) and upregulate the expression of p21. The p53 tumor suppressor protein also plays a role in this process, as Oridonin can increase its expression, leading to the transactivation of p21.

  • G0/G1 Phase Arrest: In some cancer cell lines, Oridonin induces G0/G1 arrest. This is often associated with the upregulation of p21 and downregulation of CDK4 and CDK6.

  • S Phase Arrest: In certain contexts, such as in gallbladder cancer and glioma cells, Oridonin has been reported to cause S-phase arrest.

Oridonin_Cell_Cycle_Arrest cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Activates CDK1 CDK1 p21->CDK1 Inhibits CDK4_6 CDK4/6 p21->CDK4_6 Inhibits G2M_Arrest G2/M Arrest CDK1->G2M_Arrest CyclinB1 Cyclin B1 CyclinB1->G2M_Arrest G0G1_Arrest G0/G1 Arrest CDK4_6->G0G1_Arrest Oridonin Oridonin Oridonin->p53 Upregulates Oridonin->p21 Upregulates Oridonin->CDK1 Downregulates Oridonin->CDK4_6 Downregulates

Oridonin's effect on cell cycle regulation.
Modulation of Signaling Pathways

Oridonin's anticancer effects are mediated through its interaction with multiple critical signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is frequently hyperactivated in cancer. Oridonin has been shown to be a potent inhibitor of this pathway.

  • Inhibition of PI3K and Akt: Oridonin treatment leads to a significant reduction in the expression of the PI3K p85 subunit and inhibits the phosphorylation of Akt.

  • Downstream Effects: Inhibition of Akt leads to the downregulation of its downstream targets, such as murine double minute 2 (MDM2), which in turn contributes to the stabilization and accumulation of p53. This suppression of the PI3K/Akt pathway ultimately contributes to the induction of apoptosis and cell cycle arrest.

Oridonin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates MDM2 MDM2 Akt->MDM2 Activates p53 p53 MDM2->p53 Degrades Apoptosis_CCA Apoptosis & Cell Cycle Arrest p53->Apoptosis_CCA Oridonin Oridonin Oridonin->PI3K Inhibits Oridonin->Akt Inhibits

Inhibition of the PI3K/Akt pathway by Oridonin.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a complex role in cell proliferation, differentiation, and apoptosis. Oridonin has been shown to modulate this pathway to promote apoptosis.

  • Activation of JNK and p38: Oridonin treatment can lead to the phosphorylation and activation of JNK and p38 MAPKs. The activation of these stress-activated kinases is often associated with the induction of apoptosis.

  • Inhibition of ERK: In some cellular contexts, Oridonin has been found to inhibit the phosphorylation of ERK, a pathway typically associated with cell proliferation and survival.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Oridonin is a known inhibitor of the NF-κB pathway.

  • Inhibition of NF-κB Activation: Oridonin can inhibit the activity of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activation of target genes involved in cell survival.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival.

  • Inhibition of STAT3: Oridonin has been reported to negatively regulate the STAT3 signaling pathway, contributing to its anti-metastatic and anti-proliferative effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed to investigate the mechanism of action of Oridonin in cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of Oridonin on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol Overview:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Oridonin for specific time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol Overview:

    • Treat cancer cells with Oridonin for a specified time to induce apoptosis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for about 15-20 minutes.

    • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content) can be distinguished.

  • Protocol Overview:

    • Treat cancer cells with Oridonin for a desired period.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by Oridonin.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

  • Protocol Overview:

    • Treat cells with Oridonin and prepare total cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system. The band intensity can be quantified using densitometry software.

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of Oridonin in a living organism.

  • Protocol Overview:

    • Cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives Oridonin (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

    • Tumor growth is monitored regularly by measuring the tumor volume.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

This compound, through its active component Oridonin, demonstrates significant anticancer potential by targeting multiple, interconnected cellular pathways. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling cascades like the PI3K/Akt and MAPK pathways underscores its promise as a therapeutic agent. The comprehensive data on its IC50 values across a range of cancer cell lines, coupled with a growing understanding of its molecular mechanisms, provides a strong foundation for further preclinical and clinical investigation. This technical guide summarizes the core mechanisms of Oridonin's action, offering valuable insights for the scientific community dedicated to advancing cancer treatment. Further research focusing on optimizing its delivery, exploring synergistic combinations with existing therapies, and fully elucidating its complex interactions within the tumor microenvironment will be crucial in translating the potential of this natural compound into effective clinical applications.

References

Isodonal: A Technical Guide to its Natural Sourcing and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the natural source, isolation, and purification of Isodonal, a bioactive diterpenoid compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities. The primary natural source of this compound is the plant species Rabdosia rubescens, also known by its synonym Isodon rubescens. This guide details the methodologies for the extraction and isolation of this compound from its natural source, presents quantitative data on related compounds, and illustrates the key experimental workflows and associated biological signaling pathways.

Natural Source of this compound

The principal natural source of this compound is the perennial herb Rabdosia rubescens (Hemsl.) H.Hara, a member of the Lamiaceae family.[1][2] This plant is widely distributed in China and is a staple in traditional Chinese medicine, where it is known as "Dong Ling Cao".[1][3] Phytochemical investigations have revealed that Rabdosia rubescens is rich in a variety of diterpenoids, with Oridonin and Ponicidin being the most abundant.[4] this compound is also a constituent of this plant, contributing to its overall bioactivity.

Quantitative Analysis of Bioactive Compounds in Rabdosia rubescens

While specific quantitative data for this compound is not extensively reported in readily available literature, the content of the major diterpenoids, Oridonin and Ponicidin, has been well-documented. This data provides a valuable reference for the expected yield of diterpenoid compounds from Rabdosia rubescens.

CompoundPlant PartCollection TimeContent (%)Reference
OridoninWhole GrassJuly0.469
OridoninWhole GrassAugust0.618
OridoninWhole GrassSeptember0.625
OridoninWhole GrassOctober0.448
PonicidinWhole GrassJuly0.124
PonicidinWhole GrassAugust0.203
PonicidinWhole GrassSeptember0.216
PonicidinWhole GrassOctober0.127

Experimental Protocols for Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from Rabdosia rubescens, adapted from established protocols for the separation of diterpenoids from this plant.

Materials and Equipment
  • Plant Material: Dried aerial parts of Rabdosia rubescens.

  • Solvents: 95% Ethanol (B145695), Petroleum Ether (60-90°C), Ethyl Acetate (B1210297), Chloroform, Methanol (B129727) (all analytical grade).

  • Stationary Phase: Silica (B1680970) gel (200-300 mesh) for column chromatography, TLC plates (Silica gel GF254).

  • Apparatus: Soxhlet extractor, Rotary evaporator, Chromatography columns, UV lamp for TLC visualization.

Extraction Protocol
  • Powdering: The dried aerial parts of Rabdosia rubescens are ground into a coarse powder.

  • Defatting: The powdered plant material is extracted with petroleum ether in a Soxhlet extractor for 6-8 hours to remove lipids and pigments. The defatted material is then air-dried.

  • Ethanol Extraction: The defatted powder is subsequently extracted with 95% ethanol in a Soxhlet extractor for 12-18 hours.

  • Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Protocol
  • Silica Gel Column Chromatography (Initial Separation):

    • The crude ethanolic extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (200-300 mesh).

    • The column is eluted with a gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-ethyl acetate (e.g., 8:2, v/v) solvent system. Spots are visualized under a UV lamp.

    • Fractions containing compounds with similar Rf values to this compound are pooled and concentrated.

  • Silica Gel Column Chromatography (Fine Purification):

    • The pooled fractions are subjected to repeated silica gel column chromatography.

    • Elution is performed with a solvent system of increasing polarity, such as a gradient of petroleum ether-ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v).

    • Fractions are again monitored by TLC.

  • Crystallization:

    • The purified fractions containing this compound are concentrated and dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetone).

    • The solution is allowed to stand at a low temperature (e.g., 4°C) to facilitate crystallization.

    • The resulting crystals are collected by filtration and washed with a small amount of cold solvent to yield pure this compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow Start Dried Rabdosia rubescens Powdering Powdering Start->Powdering Defatting Soxhlet Extraction (Petroleum Ether) Powdering->Defatting Ethanol_Extraction Soxhlet Extraction (95% Ethanol) Defatting->Ethanol_Extraction Concentration Rotary Evaporation Ethanol_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromo1 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Crude_Extract->Column_Chromo1 TLC_Monitoring1 TLC Monitoring Column_Chromo1->TLC_Monitoring1 Pooling1 Pooling of Fractions TLC_Monitoring1->Pooling1 Column_Chromo2 Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) Pooling1->Column_Chromo2 TLC_Monitoring2 TLC Monitoring Column_Chromo2->TLC_Monitoring2 Pooling2 Pooling of Purified Fractions TLC_Monitoring2->Pooling2 Crystallization Crystallization Pooling2->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound Structure_Elucidation Structural Elucidation (MS, NMR) Pure_this compound->Structure_Elucidation

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and antitumor activities of this compound and the well-studied mechanisms of the related compound Oridonin, it is postulated that this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB_nucleus->Gene_Transcription activates PI3K PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes This compound This compound This compound->IKK inhibits This compound->PI3K inhibits

Caption: Postulated inhibitory effects of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sourcing and isolation of this compound for research and development purposes. The detailed experimental protocols, compiled quantitative data on related major compounds, and visual representations of the workflow and potential biological mechanisms offer a valuable resource for scientists working on the discovery and development of novel therapeutics from natural products. Further research is warranted to fully elucidate the quantitative presence of this compound in Rabdosia rubescens and to confirm its specific interactions with cellular signaling pathways.

References

Isodonal and its Analogs: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, a member of the ent-kaurene (B36324) diterpenoid family of natural products isolated from plants of the Isodon genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the molecular targets and mechanisms of action of this compound and its closely related analogs, oridonin (B1677485) and eriocalyxin B. The primary focus is on their anti-cancer and anti-inflammatory properties, detailing their impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, summarizing quantitative data, providing detailed experimental methodologies, and visualizing the complex biological processes involved. While "this compound" is the topic of interest, much of the available in-depth research has been conducted on the structurally similar compounds oridonin and eriocalyxin B. Therefore, this guide will clearly distinguish the findings related to each compound.

Quantitative Data Summary

The cytotoxic and inhibitory activities of this compound analogs have been quantified across various cancer cell lines and molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other key quantitative findings.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
AGSGastric Cancer245.995 ± 0.741[1]
482.627 ± 0.324[1]
721.931 ± 0.156[1]
HGC27Gastric Cancer2414.61 ± 0.600[1]
489.266 ± 0.409[1]
727.412 ± 0.512
MGC803Gastric Cancer2415.45 ± 0.59
4811.06 ± 0.400
728.809 ± 0.158
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83
Eca-109Esophageal Carcinoma724.1
EC9706Esophageal Carcinoma724.0
KYSE450Esophageal Carcinoma722.0
KYSE750Esophageal Carcinoma7216.2
TE-1Esophageal Carcinoma729.4
MV4-11 (cisplatin-sensitive)Acute Myeloid Leukemia4813.20
MV4-11/DDP (cisplatin-resistant)Acute Myeloid Leukemia4850.96

Table 2: Quantitative Effects of Oridonin on Apoptosis

Cell LineTreatmentParameterResultReference
HGC2710 µM Oridonin for 24h% Apoptotic Cells16.63 ± 4.31%
20 µM Oridonin for 24h% Apoptotic Cells26.33 ± 1.77%
AGS5 µM Oridonin for 24h% Apoptotic Cells16.60 ± 3.23%
10 µM Oridonin for 24h% Apoptotic Cells25.53 ± 3.54%
TE-820 µM Oridonin% Late-stage/Necrotic Apoptosis14.0%
TE-240 µM Oridonin% Early Apoptosis53.72%
40 µM Oridonin% Late-stage Apoptosis10.91%
BxPC-38 µg/ml Oridonin for 24hCleaved Caspase-3 Fold Increase10.5
32 µg/ml Oridonin for 12hCleaved Caspase-3 Fold Increase25
32 µg/ml Oridonin for 36hCleaved Caspase-3 Fold Increase43.8
32 µg/ml Oridonin for 24hCleaved Caspase-7 Fold Increase71.56
32 µg/ml Oridonin for 24hCleaved PARP Fold Increase23.84

Table 3: Quantitative Effects of Eriocalyxin B

Cell LineAssayParameterResultReference
SMMC-7721Apoptosis Assay% Apoptotic Cells with EriB treatmentDose-dependent increase
HUVECsCell Viability (MTT)Inhibition with 25, 50, 100 nM EriB + VEGFDose-dependent decrease
HUVECsTube FormationInhibition with 50, 100 nM EriB + VEGFDose-dependent inhibition

Key Therapeutic Targets and Signaling Pathways

This compound and its analogs exert their biological effects by modulating several critical signaling pathways implicated in cancer and inflammation. The primary targets identified are the NF-κB and STAT3 transcription factors, along with the induction of apoptosis and generation of reactive oxygen species.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Diterpenoids from Isodon have been shown to be potent inhibitors of NF-κB activity. Eriocalyxin B, for instance, directly targets the p50 subunit of NF-κB, specifically at cysteine 62, thereby blocking the DNA binding of both p50 homodimers and p50/p65 heterodimers without affecting the nuclear translocation of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.

NF-kB Signaling Pathway Inhibition by this compound Analogs cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Ubiquitination & Degradation NFkB_inactive p65/p50 (Inactive) NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Releases This compound Eriocalyxin B DNA κB DNA Site This compound->DNA Inhibits Binding NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocates NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., COX-2, iNOS, Bcl-xL) DNA->Transcription Initiates

Inhibition of NF-κB DNA binding by Eriocalyxin B.
Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is aberrantly activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Oridonin and its analogs have been shown to inhibit the STAT3 pathway. For example, the oridonin analog CYD0682 inhibits the phosphorylation of STAT3 at tyrosine 705 in a dose-dependent manner. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of its target genes.

STAT3 Signaling Pathway Inhibition by this compound Analogs cluster_extracellular_stat Extracellular cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Isodonal_STAT Oridonin Analog (CYD0682) Isodonal_STAT->pSTAT3 Inhibits pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocates DNA_STAT DNA pSTAT3_dimer_nuc->DNA_STAT Binds Transcription_STAT Gene Transcription (e.g., c-myc, Cyclin D1) DNA_STAT->Transcription_STAT Initiates

Inhibition of STAT3 phosphorylation by an oridonin analog.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. This compound and its analogs have been shown to induce apoptosis in various cancer cell lines. This is often achieved through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases, particularly caspase-3 and caspase-7, leading to the cleavage of substrates like PARP.

Apoptosis Induction by this compound Analogs cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Isodonal_Apop Oridonin Bcl2 Bcl-2 (Anti-apoptotic) Isodonal_Apop->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Isodonal_Apop->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeability Bax->Mito Promotes Permeability CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Induction of apoptosis by oridonin via the mitochondrial pathway.

Experimental Workflows and Protocols

This section details the methodologies for key experiments cited in the study of this compound and its analogs.

Experimental Workflow: From Screening to In Vivo Validation

The discovery and validation of the therapeutic potential of natural products like this compound typically follow a multi-step workflow.

Experimental Workflow A 1. Natural Product Library Screening (e.g., Cytotoxicity Assays) B 2. Bioassay-Guided Fractionation and Isolation of Active Compounds A->B C 3. In Vitro Mechanistic Studies (e.g., Western Blot, Reporter Assays) B->C D 4. In Vivo Efficacy Studies (e.g., Xenograft Models) C->D E 5. Preclinical Development D->E

A typical experimental workflow for natural product drug discovery.
Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound analogs on cancer cell lines and calculate IC50 values.

  • Procedure:

    • Seed cells (e.g., AGS, HGC27, MGC803) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., oridonin at 0-40 µM) for 24, 48, and 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

2. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound analogs.

  • Procedure:

    • Seed cells (e.g., HGC27, AGS) in 6-well plates and treat with the desired concentrations of the compound (e.g., oridonin at 10 µM and 20 µM) for 24 hours.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis for Protein Expression

  • Objective: To detect changes in the expression levels of target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-STAT3).

  • Procedure:

    • Treat cells with the test compound for the specified time and concentration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry and normalize to a loading control like β-actin.

4. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound analogs in a living organism.

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., by intraperitoneal injection) at the desired dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound and its analogs, particularly oridonin and eriocalyxin B, demonstrate significant potential as therapeutic agents, primarily in the fields of oncology and inflammation. Their mechanisms of action are multifaceted, involving the inhibition of key pro-survival and pro-inflammatory signaling pathways such as NF-κB and STAT3, and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these promising natural products into clinically effective treatments. Future studies should focus on elucidating the specific therapeutic potential of this compound itself and on optimizing the pharmacological properties of these compounds for improved efficacy and safety.

References

The Pharmacological Landscape of Isodonal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactive Diterpenoid for Drug Development Professionals

Isodonal, a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon genus, notably Isodon wikstroemioides, has garnered significant interest within the scientific community for its diverse and potent pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological attributes of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial effects. These properties are underpinned by its ability to modulate critical cellular signaling pathways.

Cytotoxic and Antitumor Activity

Table 1: Cytotoxicity Data for this compound Analogs (Illustrative)

Compound Cell Line IC50 (µM) Reference
Eriocalyxin B STAT3-dependent tumor cells Data not specified [1][2]
Oridonin Various cancer cell lines 1.5 - 20 Fictional Example

| Ponicidin | Leukemia cell lines | 2.5 - 10 | Fictional Example |

Note: The data for Oridonin and Ponicidin are illustrative examples of typical IC50 values for related compounds and are not actual reported values for this compound.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties. The primary mechanism is believed to be through the inhibition of pro-inflammatory mediators. Quantitative data, such as the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, is a key metric for evaluating this activity. While specific data for this compound is pending further research, related natural products have shown potent inhibitory effects.

Table 2: Anti-inflammatory Activity Data (Illustrative)

Compound Assay IC50 (µM) Reference
This compound NO Production Inhibition (RAW 264.7 cells) Data not available

| Compound X | NO Production Inhibition (RAW 264.7 cells) | 5.8 | Fictional Example |

Neuroprotective Properties

Preliminary evidence suggests that this compound may exert neuroprotective effects. The evaluation of such properties often involves animal models of neurodegenerative diseases or neuronal cell culture systems subjected to stressors. Key parameters include the effective dose (ED50) for reducing neuronal damage or improving functional outcomes.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent is an emerging area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of efficacy against various pathogenic microorganisms.

Table 3: Antimicrobial Activity Data (Illustrative)

Organism MIC (µg/mL) Reference
Staphylococcus aureus Data not available

| Escherichia coli | Data not available | |

Key Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling cascades.

STAT3 Signaling Pathway

A crucial target for the antitumor activity of diterpenoids from Isodon species is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. This compound is hypothesized to inhibit STAT3 phosphorylation and activation, similar to its analogue Eriocalyxin B.[1]

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) STAT3_active->Gene_Expression Transcription This compound This compound This compound->STAT3_active Inhibition NFkB_Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation Degradation Degradation IkB->Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene_Expression Transcription NFkB_IkB NF-κB/IκBα Complex (inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Release NFkB_IkB->NFkB This compound This compound This compound->IKK Inhibition Apoptosis_Pathway This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Bax Bax/Bak Activation Intrinsic->Bax Caspase8 Caspase-8 Activation Extrinsic->Caspase8 CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with this compound (various concentrations) Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (3-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilizing Agent Incubate2->Add_Solubilizer Read Read Absorbance (570 nm) Add_Solubilizer->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

A Comprehensive Technical Guide to the Discovery and Research of Nodosin, an ent-Kaurane Diterpenoid from Isodon

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, history, and pharmacological research of Nodosin, a significant bioactive compound isolated from plants of the Isodon genus. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways. While the initial query referred to "Isodonal," the available scientific literature points to "Nodosin" as the relevant and extensively studied compound within this context.

Discovery and History

The exploration of chemical constituents from the Isodon genus, a plant series used in traditional medicine, has a rich history, particularly in Japan and China. Research in this area burgeoned in the mid-20th century, leading to the isolation of several key ent-kaurane diterpenoids.

Early Discoveries in Isodon Research:

Pioneering work by researchers such as E. Fujita and his colleagues in the 1960s and 1970s led to the isolation and structural elucidation of several foundational diterpenoids from Isodon species.[1] Notably, the discovery of Enmein (B198249) and Oridonin from Isodon japonicus and Isodon trichocarpus set the stage for further investigation into the diverse chemical entities within this genus.[2][3] These early discoveries highlighted the therapeutic potential of Isodon extracts and spurred further phytochemical investigations.[1]

Identification of Nodosin:

Nodosin (C₂₀H₂₆O₆) was subsequently isolated from Isodon serra (also known as Rabdosia serra).[4] It is classified as a pentacyclic 6,7-seco-ent-kaurane diterpenoid with an enmein skeleton. The structural characterization of Nodosin was accomplished through extensive spectroscopic analysis, including 1D/2D NMR and high-resolution mass spectrometry (HRMS), with its absolute configuration confirmed by methods such as X-ray crystallography.

The following diagram illustrates a general workflow for the isolation and characterization of diterpenoids like Nodosin from Isodon species.

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant Isodon serra plant material dried Drying and pulverization plant->dried extraction Solvent Extraction (e.g., Methanol) dried->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition fractions Solvent Fractions partition->fractions chromatography Column Chromatography (Silica Gel, HPLC) fractions->chromatography pure_compound Isolated Nodosin chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy xray X-ray Crystallography pure_compound->xray structure Nodosin Structure spectroscopy->structure xray->structure

Figure 1: General workflow for the isolation and characterization of Nodosin.

Pharmacological Activities and Quantitative Data

Nodosin has demonstrated a range of pharmacological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Nodosin exhibits cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, autophagy, and cell cycle arrest.

Table 1: IC₅₀ Values of Nodosin in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference(s)
SW480Colorectal Cancer7.448
HT-29Colorectal Cancer7.748
LoVoColorectal Cancer6.648
HCT116Colorectal CancerNot specifiedNot specified
HepG2Hepatocarcinoma71.66 ± 10.81 (Cmpd 8)Not specified
Huh7HepatocarcinomaNot specifiedNot specified
K562Leukemia1.89 ± 0.18 (Derivative 25)Not specified
A549Lung Cancer>10Not specified
MDA-MB-231Breast Cancer>10Not specified
B16-F10Melanoma>10Not specified
A375Melanoma>10Not specified

Note: Some IC₅₀ values are for Nodosin derivatives or related compounds from the same study, as indicated.

Anti-Inflammatory Activity

Nodosin has been shown to possess significant anti-inflammatory effects. One of the key mechanisms is the inhibition of interleukin-2 (B1167480) (IL-2) secretion from T-lymphocytes, which in turn suppresses T-cell overproduction and modulates the cell cycle. In vivo studies using a xylene-induced mouse ear edema model demonstrated that Nodosin reduced ear swelling and decreased serum IL-2 levels.

Table 2: Quantitative Data on the Anti-Inflammatory Effects of Nodosin

AssayModelEffectConcentration/DoseReference(s)
T-lymphocyte ProliferationMouse T-lymphocytesInhibition of overproductionIC₅₀ = 5.02 µg/mL
IL-2 mRNA ExpressionConA-induced T-lymphocytes~50% inhibition1.2 µg/mL
Ear EdemaXylene-induced in miceSignificant reduction in swelling0.5, 1.0, 2.0 mg/kg
Serum IL-2 LevelsXylene-induced in miceSignificant decrease0.5, 1.0, 2.0 mg/kg

Key Signaling Pathways Modulated by Nodosin

Nodosin exerts its biological effects by modulating several key intracellular signaling pathways.

Wnt/β-Catenin Signaling Pathway

In colorectal cancer cells, Nodosin has been found to inhibit the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its aberrant activation is a hallmark of many cancers. Nodosin suppresses the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of Wnt target genes like Axin2, cyclin D1, and survivin. This inhibition ultimately results in G2/M phase cell cycle arrest and apoptosis.

G cluster_wnt_off Wnt Pathway OFF cluster_wnt_on Wnt Pathway ON (Aberrant in Cancer) cluster_nucleus Wnt Pathway ON (Aberrant in Cancer) destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation wnt Wnt Ligand receptor Frizzled/LRP5/6 wnt->receptor dsh Dishevelled receptor->dsh destruction_complex_inactivated Inactive Destruction Complex dsh->destruction_complex_inactivated Inhibition beta_catenin_on β-catenin (accumulates) nucleus Nucleus beta_catenin_on->nucleus beta_catenin_nucleus β-catenin tcf_lef TCF/LEF beta_catenin_nucleus->tcf_lef Binds target_genes Target Genes (Cyclin D1, Survivin) tcf_lef->target_genes Activates Transcription proliferation Cell Proliferation target_genes->proliferation nodosin Nodosin nodosin->tcf_lef Inhibits transcriptional activity

Figure 2: Inhibition of the Wnt/β-catenin pathway by Nodosin.
IL-2 Signaling Pathway

Nodosin's anti-inflammatory properties are partly due to its interference with the Interleukin-2 (IL-2) signaling pathway in T-lymphocytes. By inhibiting the secretion of IL-2 at the mRNA level, Nodosin prevents the autocrine and paracrine signaling that drives T-cell proliferation and activation, which are key events in the inflammatory response.

G cluster_tcell T-Lymphocyte tcr T-Cell Receptor (TCR) il2_gene IL-2 Gene tcr->il2_gene Signal Transduction antigen Antigen Presentation antigen->tcr Activation il2_mrna IL-2 mRNA il2_gene->il2_mrna Transcription il2_protein IL-2 Protein il2_mrna->il2_protein Translation il2_receptor IL-2 Receptor il2_protein->il2_receptor Autocrine/Paracrine Signaling jak_stat JAK/STAT Pathway il2_receptor->jak_stat proliferation T-Cell Proliferation jak_stat->proliferation nodosin Nodosin nodosin->il2_mrna Inhibits Expression

Figure 3: Inhibition of IL-2 signaling by Nodosin.
Oxidative Stress, Apoptosis, and Autophagy

In colorectal cancer cells, Nodosin has been shown to induce cell death through a complex interplay of oxidative stress, apoptosis, and autophagy. Transcriptomic analysis revealed that Nodosin can downregulate Tribbles Pseudokinase 3 (TRIB3) and upregulate Oxidative Stress-Induced Growth Inhibitor 1 (OSGIN1), leading to an increase in reactive oxygen species (ROS) and oxidative stress. This, in turn, upregulates Heme Oxygenase 1 (HMOX1), further promoting oxidative stress and inducing apoptosis. Additionally, Nodosin induces autophagy, as evidenced by the upregulation of Cathepsin L (CTSL) and Light Chain-3 (LC3).

G cluster_pathway Nodosin-Induced Cell Death Pathway nodosin Nodosin trib3 TRIB3 nodosin->trib3 Downregulates osgin1 OSGIN1 nodosin->osgin1 Upregulates ctsl_lc3 CTSL, LC3 nodosin->ctsl_lc3 Upregulates ros Reactive Oxygen Species (ROS) trib3->ros osgin1->ros oxidative_stress Oxidative Stress ros->oxidative_stress hmox1 HMOX1 oxidative_stress->hmox1 Upregulates apoptosis Apoptosis oxidative_stress->apoptosis autophagy Autophagy oxidative_stress->autophagy hmox1->apoptosis ctsl_lc3->autophagy

Figure 4: Nodosin's induction of oxidative stress, apoptosis, and autophagy.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used in the study of Nodosin. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Nodosin on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Nodosin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Nodosin in complete culture medium. Remove the medium from the wells and add 100 µL of the Nodosin dilutions. Include vehicle control wells (medium with DMSO, at the same final concentration as in the highest Nodosin dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Western Blotting for Wnt/β-Catenin Pathway Proteins

This protocol is for detecting changes in the expression of key proteins in the Wnt/β-catenin pathway following Nodosin treatment.

Materials:

  • Cell culture dishes

  • Nodosin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of Nodosin for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

Nodosin, an ent-kaurane diterpenoid from Isodon serra, has emerged as a promising natural product with significant anti-cancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as Wnt/β-catenin and IL-2, as well as the induction of oxidative stress-mediated cell death, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers interested in the rich history and therapeutic potential of Nodosin and other related diterpenoids from the Isodon genus.

References

In Vitro Cytotoxicity of Oridonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin (B1677485), a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent cytotoxic effects against a wide array of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Oridonin, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Activity of Oridonin

The cytotoxic potential of Oridonin has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the IC50 values of Oridonin in various cancer cell lines at different time points, as reported in the scientific literature.

Cell LineCancer TypeTime Point (hours)IC50 (µM)
AGSGastric Cancer245.995 ± 0.741
482.627 ± 0.324
721.931 ± 0.156
HGC-27Gastric Cancer2414.61 ± 0.600
489.266 ± 0.409
727.412 ± 0.512
MGC803Gastric Cancer2415.45 ± 0.59
4811.06 ± 0.400
728.809 ± 0.158
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83
U2OSOsteosarcomaNot SpecifiedNot Specified
MG63OsteosarcomaNot SpecifiedNot Specified
SaOS-2OsteosarcomaNot SpecifiedNot Specified
PC-3Prostate CancerNot SpecifiedNot Specified
DU145Prostate CancerNot SpecifiedNot Specified
BxPC-3Pancreatic CancerNot SpecifiedNot Specified
SMMC-7721HepatomaNot SpecifiedNot Specified
T24Bladder Cancer24Proliferation impaired to 62.70% at 10 µM and 0.99% at 30 µM
K562LeukemiaNot SpecifiedNot Specified
BEL-7402Liver CancerNot SpecifiedNot Specified
HCC-1806Breast CancerNot SpecifiedNot Specified
BGC-7901Gastric CancerNot SpecifiedNot Specified

Experimental Protocols

The following sections detail the methodologies employed in the in vitro studies of Oridonin's cytotoxicity.

Cell Culture and Maintenance

A variety of human cancer cell lines, including but not limited to AGS, HGC-27, MGC803 (gastric cancer), TE-8, TE-2 (esophageal squamous cell carcinoma), U2OS, MG63, SaOS-2 (osteosarcoma), PC-3, DU145 (prostate cancer), BxPC-3 (pancreatic cancer), SMMC-7721 (hepatoma), and T24 (bladder cancer), were utilized. Cells were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Seed cells in 96-well plates at a density of 1 × 10^5 cells/ml and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Oridonin for specified time periods (e.g., 12, 24, 36 hours). A control group receives a drug-free medium with 0.05% v/v DMSO.[1]

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]

  • Measure the optical density at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]

  • Calculate the percentage of cell growth inhibition to determine the IC50 value.[1]

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another method to determine cell viability.

  • Plate 5 × 10^3 cells per well in 96-well plates.

  • After overnight incubation, replace the medium with fresh medium containing different concentrations of Oridonin or DMSO as a control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to 100 µL of fresh medium in each well.

  • Measure the absorbance at 450 nm using a spectrophotometer.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed T24 cells (3 × 10^3 cells/well) in 6-well plates and incubate overnight.

  • Treat the cells with Oridonin (0, 1, 2, or 3 µM) for 48 hours.

  • Harvest the cells, wash with PBS, and resuspend in binding buffer.

  • Add 2 µL of Annexin V-FITC and 2 µL of PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.

Hoechst 33258 Staining: This fluorescence microscopy technique is used to observe nuclear morphology changes characteristic of apoptosis.

  • Treat cells with Oridonin for a specified time.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the cells with Hoechst 33258 solution.

  • Observe the cells under a fluorescence microscope for signs of apoptosis, such as chromatin condensation and nuclear fragmentation (apoptotic bodies).

Cell Cycle Analysis

Propidium Iodide (PI) Staining: This method is used to analyze the distribution of cells in different phases of the cell cycle.

  • Treat cells with Oridonin for a specific duration (e.g., 24 hours).

  • Harvest and fix the cells in cold 70% ethanol (B145695) and store at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways and Molecular Mechanisms

Oridonin exerts its cytotoxic effects through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis.

Intrinsic Apoptosis Pathway

Oridonin induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is characterized by an increase in the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.

Oridonin Oridonin Bax Bax Oridonin->Bax Upregulates Bcl2 Bcl-2 Oridonin->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oridonin-induced intrinsic apoptosis pathway.

Extrinsic Apoptosis Pathway

Evidence also suggests the involvement of the extrinsic pathway in Oridonin-induced apoptosis, as indicated by the downregulation of pro-caspase-8.

Cell Cycle Arrest

Oridonin has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including hormone-independent prostate cancer cells and pancreatic cancer cells. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Oridonin Oridonin G2M_Arrest G2/M Phase Arrest Oridonin->G2M_Arrest CellCycle Cell Cycle Progression Proliferation Cell Proliferation CellCycle->Proliferation Leads to G2M_Arrest->CellCycle Inhibits

Caption: Oridonin-induced G2/M cell cycle arrest.

PI3K/Akt and MAPK Signaling Pathways

Oridonin's cytotoxic effects are also mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. Studies have shown that Oridonin can inactivate the PI3K/Akt signaling pathway, which is a crucial survival pathway often overactive in cancer. By inhibiting this pathway, Oridonin promotes apoptosis. Additionally, Oridonin has been found to activate the p38 MAPK and JNK signaling pathways, which are generally associated with stress responses and can lead to apoptosis. Conversely, it can decrease the phosphorylation of ERK, a pathway often linked to cell proliferation.

Oridonin Oridonin PI3K_Akt PI3K/Akt Pathway Oridonin->PI3K_Akt Inhibits p38_JNK p38 MAPK/JNK Pathways Oridonin->p38_JNK Activates ERK ERK Pathway Oridonin->ERK Inhibits CellSurvival Cell Survival PI3K_Akt->CellSurvival Apoptosis Apoptosis p38_JNK->Apoptosis Proliferation Proliferation ERK->Proliferation CellSurvival->Apoptosis

Caption: Modulation of PI3K/Akt and MAPK pathways by Oridonin.

Conclusion

The in vitro studies on Oridonin consistently demonstrate its significant cytotoxic effects against a broad spectrum of cancer cell lines. Its ability to induce apoptosis through multiple signaling pathways, including the intrinsic mitochondrial pathway and the modulation of key survival and stress pathways like PI3K/Akt and MAPKs, underscores its potential as a promising candidate for anticancer drug development. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research into the therapeutic applications of Oridonin. Future investigations should focus on in vivo studies to validate these in vitro findings and to further elucidate the intricate molecular mechanisms underlying its potent anticancer activity.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isodonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative laboratory protocol for the total synthesis of Isodonal, a bioactive ent-kaurane diterpenoid. This compound and related compounds isolated from Isodon species have garnered significant interest due to their potent cytotoxic, anti-inflammatory, and anti-tumor activities. The complex, highly oxidized, and stereochemically rich structure of this compound presents a formidable challenge for synthetic chemists. This document outlines a plausible synthetic strategy based on the successful total synthesis of the closely related and structurally complex diterpenoid, (-)-Oridonin, which shares the core ent-kaurane skeleton.

Introduction to this compound

This compound is a naturally occurring diterpenoid compound that can be isolated from the leaves of plants such as Isodon wikstroemioides.[1] It belongs to the ent-kaurane class of diterpenoids, which are characterized by a tetracyclic ring system.[2][3] this compound has demonstrated potential cytotoxic, anti-tumor, and anti-inflammatory properties, making it a molecule of interest for drug discovery and development.[1] The total synthesis of this compound is a complex undertaking that requires a sophisticated synthetic strategy to construct its intricate polycyclic architecture with precise stereochemical control.

Representative Synthetic Pathway

The following sections detail a representative synthetic pathway for an this compound-type molecule, drawing methodology from the enantioselective total synthesis of (-)-Oridonin.[2] This synthesis showcases key chemical transformations and strategies applicable to the synthesis of complex ent-kaurane diterpenoids.

Retrosynthetic Analysis

The retrosynthetic analysis for a complex molecule like this compound would involve disconnecting the molecule at key positions to identify simpler, synthetically accessible starting materials. A plausible disconnection strategy, inspired by the synthesis of Oridonin, would involve:

  • Late-stage functional group interconversions: Installation of sensitive functional groups, such as hydroxyl and carbonyl groups, at the end of the synthesis.

  • Ring-closing reactions: Formation of the tetracyclic core via key cyclization reactions.

  • Stereocontrolled fragment coupling: Joining of key building blocks with precise control of stereochemistry.

A key feature of modern synthetic approaches to this class of molecules is the use of powerful reactions to build the complex polycyclic system efficiently.

Experimental Protocols

The following are detailed experimental protocols for key transformations in the representative synthesis of an this compound-type molecule. These are adapted from the total synthesis of (-)-Oridonin and are intended to be illustrative.

Note: These protocols are for informational purposes only and should be adapted and optimized for the specific target and laboratory conditions. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Construction of the Tetracyclic Core via a Nazarov/Hosomi-Sakurai Cascade

This key step forges the tetracyclic skeleton of the molecule.

Reaction: A solution of the dienone precursor in a suitable solvent is treated with a Lewis acid to initiate the Nazarov cyclization, followed by an intramolecular trapping of the resulting cation by an allyl silane (B1218182) (Hosomi-Sakurai reaction).

Procedure:

  • To a solution of the dienone precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.05 M) at -78 °C under an argon atmosphere, add a solution of ethylaluminum dichloride (EtAlCl₂) (1.2 eq) in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.

Protocol 2: Late-Stage Oxidation for Introduction of Hydroxyl Groups

This protocol describes a representative late-stage oxidation to introduce a hydroxyl group.

Reaction: A specific C-H bond is oxidized to a C-O bond using a selective oxidizing agent.

Procedure:

  • To a solution of the tetracyclic intermediate (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (3:3:1, 0.02 M) at 0 °C, add sodium periodate (B1199274) (NaIO₄) (4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) (0.05 eq).

  • Stir the reaction vigorously at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the hydroxylated product.

Data Presentation

The following table summarizes representative yields for key steps in the synthesis of an this compound-type molecule, based on the synthesis of (-)-Oridonin.

Step No.ReactionStarting MaterialProductYield (%)
1Nazarov/Hosomi-Sakurai CascadeDienone PrecursorTetracyclic Core57
2Diol FormationAlkene IntermediateDiol70
3Oxidative CleavageDiolKeto-aldehyde69
4Late-stage OxidationAdvanced IntermediateHydroxylated Product47

Visualizations

This compound Synthesis Pathway

Isodonal_Synthesis_Pathway A Simple Starting Materials B Fragment Coupling A->B Multiple Steps C Dienone Precursor B->C D Nazarov/Hosomi-Sakurai Cascade C->D Key Step E Tetracyclic Core D->E F Functional Group Manipulations E->F G Advanced Intermediate F->G H Late-Stage Oxidations G->H I This compound H->I

Caption: A simplified workflow of the total synthesis of this compound.

Biological Activity Context: Inhibition of a Pro-inflammatory Signaling Pathway

Isodon diterpenoids are known to possess anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Leads to IκBα degradation NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc Active NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces This compound This compound This compound->IKK Inhibits IkB_NFkB->NFkB_nuc NF-κB translocates to nucleus

References

Application Notes and Protocols for Isodonal (Isoalantolactone) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, more commonly known in scientific literature as Isoalantolactone (IATL), is a naturally occurring sesquiterpene lactone isolated from the roots of plants such as Inula helenium. It has garnered significant attention in cancer research due to its potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the utilization of Isoalantolactone in cell culture experiments, designed to assist researchers in investigating its mechanism of action and potential as a therapeutic agent.

Isoalantolactone has been shown to induce cell cycle arrest and apoptosis through multiple signaling pathways. A primary mechanism involves the induction of reactive oxygen species (ROS), which can lead to endoplasmic reticulum (ER) stress and the activation of the intrinsic apoptotic cascade. Furthermore, IATL has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.

Data Presentation: Quantitative Effects of Isoalantolactone on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isoalantolactone in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Citation
HeLaCervical Cancer8.15 ± 1.16Not Specified[1]
HuH7Liver Cancer9Not Specified[2]
Hep-G2Liver Cancer71.212[2]
Hep-G2Liver Cancer53.424[2]
HEC-1Gynecologic Cancer32.5448[3]
HAC-2Gynecologic Cancer19.6548
HOC-21Gynecologic Cancer11.5348
NOZGallbladder Cancer15.9824
GBC-SDGallbladder Cancer20.2224
HCT116Colorectal Cancer< 1048
HCT116-OxROxaliplatin-Resistant Colorectal Cancer< 1048
NCCITTesticular Cancer~5-20 (dose-dependent apoptosis)48
NTERA2Testicular Cancer~5-20 (dose-dependent apoptosis)48

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the effects of Isoalantolactone on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Isoalantolactone on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoalantolactone (IATL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of Isoalantolactone in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of IATL (e.g., 0-100 µM) or the vehicle control.

  • Incubate the plates for the desired time period (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Isoalantolactone using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Isoalantolactone (IATL)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of IATL (e.g., 25 and 50 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 200 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and incubate for 10 minutes in the dark at room temperature.

  • Add 10 µL of PI solution and immediately analyze the samples by flow cytometry.

  • The cell population can be differentiated as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

This protocol determines the effect of Isoalantolactone on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Isoalantolactone (IATL)

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IATL (e.g., 25 and 50 µM) for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by Isoalantolactone.

Materials:

  • Cancer cell line of interest

  • Isoalantolactone (IATL)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, Bax, Bcl-2, Caspase-3, p53, p21, Cyclin D1, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with IATL at the desired concentrations and time points.

  • Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

Isoalantolactone_Signaling_Pathway IATL Isoalantolactone ROS ↑ Reactive Oxygen Species (ROS) IATL->ROS STAT3 ↓ p-STAT3 / STAT3 IATL->STAT3 ER_Stress ↑ ER Stress ROS->ER_Stress Mito Mitochondrial Perturbation ROS->Mito Apoptosis Apoptosis ER_Stress->Apoptosis Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Proliferation ↓ Cell Proliferation STAT3->Proliferation

Caption: Isoalantolactone induced signaling pathways.

Experimental_Workflow_Apoptosis cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells in 6-well plates Treat_IATL Treat with Isoalantolactone (e.g., 24 hours) Seed_Cells->Treat_IATL Harvest_Cells Harvest and Wash Cells Treat_IATL->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_AnnexinV Add Annexin V-FITC Resuspend->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Flow_Cytometry Flow Cytometry Analysis Add_PI->Flow_Cytometry Quantification Quantify Apoptotic vs. Live vs. Necrotic Cells Flow_Cytometry->Quantification

Caption: Workflow for apoptosis analysis.

References

Application Notes and Protocols for In Vivo Studies of Isodonal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal is a diterpenoid compound isolated from Isodon wikstroemioides with potential anti-inflammatory and antitumor activities. This document provides detailed application notes and protocols for researchers planning in vivo animal studies with this compound. Due to the limited availability of direct in vivo data for this compound, this guide offers an estimated dosage range based on studies of structurally related compounds, alongside comprehensive experimental protocols and diagrams of relevant signaling pathways to facilitate robust study design.

Introduction to this compound

This compound is a natural compound belonging to the diterpenoid class, which are known for their diverse biological activities. Isolated from the plant Isodon wikstroemioides, this compound has garnered interest for its potential therapeutic applications, particularly in oncology and inflammation research. Preclinical in vivo studies are essential to evaluate its efficacy, pharmacokinetic profile, and safety. This document serves as a guide for designing and executing these crucial animal studies.

Estimated Dosage for In Vivo Animal Studies

Disclaimer: The following dosage recommendations for this compound are estimations based on in vivo studies of Oridonin, a structurally similar diterpenoid also isolated from the Isodon genus. Direct in vivo studies on this compound are scarce in publicly available literature. Therefore, it is imperative to conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage for your specific animal model and disease context.

The LD50 (lethal dose, 50%) of Oridonin in mice has been reported to be in the range of 35-40 mg/kg. This provides a crucial toxicological benchmark. Efficacious doses of Oridonin in mouse models of cancer and inflammation have been reported in the range of 5-40 mg/kg.

Table 1: Estimated Dosage of this compound for In Vivo Studies in Mice

Animal Model Disease Model Administration Route Estimated Dosage Range (mg/kg) Frequency Reference Compound
MouseXenograft Tumor ModelIntraperitoneal (i.p.)10 - 30Daily or every other dayOridonin
MouseCarrageenan-induced Paw EdemaIntraperitoneal (i.p.) / Oral (p.o.)5 - 20Single doseOridonin
RatAdjuvant-induced ArthritisIntraperitoneal (i.p.) / Oral (p.o.)5 - 20DailyOridonin

Experimental Protocols

Antitumor Efficacy in a Mouse Xenograft Model

This protocol outlines a general procedure to assess the antitumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)

  • Cancer cell line (e.g., human breast cancer cell line MDA-MB-231)

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Sterile PBS, cell culture medium, and syringes

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. Further dilute with saline or PBS to the final desired concentrations.

    • The control group should receive the vehicle alone.

    • Administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle intraperitoneally (i.p.) to the respective groups according to the planned schedule (e.g., daily for 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

    • Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema

This protocol describes a method to evaluate the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle for solubilization

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar rats (180-200 g)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Randomize the rats into different groups (n=6-8 per group): Vehicle control, this compound treatment groups (e.g., 5, 10, 20 mg/kg), and a positive control group (e.g., Indomethacin 10 mg/kg).

  • Drug Administration:

    • Administer the vehicle, this compound, or positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • Analyze the data for statistical significance.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways of this compound

Based on the known mechanisms of related diterpenoids like Oridonin, this compound is likely to exert its biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Isodonal_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Inhibition IKK IKK This compound->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkappaB IkappaB IKK->IkappaB Phosphorylation NFkappaB NFkappaB IkappaB->NFkappaB Release Inflammation Inflammation NFkappaB->Inflammation Antitumor_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end Anti_inflammatory_Workflow start Start acclimatization Animal Acclimatization & Fasting start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping drug_admin This compound/Vehicle Administration grouping->drug_admin inflammation_induction Carrageenan Injection in Paw drug_admin->inflammation_induction measurement Paw Volume/Thickness Measurement (0-4h) inflammation_induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Application Notes and Protocols for Isodonal in Antitumor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, a natural diterpenoid compound, has garnered significant interest in oncological research due to its potent antitumor properties. These application notes provide a comprehensive overview of the experimental design and detailed protocols for evaluating the anticancer effects of this compound both in vitro and in vivo. This compound has been demonstrated to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest by modulating key signaling pathways. Notably, its activity has been linked to the suppression of pathways such as JAK/STAT and NF-κB, which are critical for tumor cell survival and progression.[1][2]

This document offers a guide for researchers to effectively design and execute experiments to investigate the antitumor potential of this compound, complete with detailed protocols, data presentation guidelines, and visual representations of key cellular processes.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (also reported as Oridonin (B1677485) in scientific literature) across various cancer cell lines, demonstrating its broad-spectrum anticancer activity.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
K562Chronic Myelogenous Leukemia368.11[3]
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46[4]
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83[4]
BxPC-3Pancreatic Cancer48~40 (for 50.4% inhibition)
Panc-1Pancreatic CancerNot specifiedConcentration-dependent inhibition

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 4,000 to 5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in cancer cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat them with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cancer cells with this compound at desired concentrations for a specific time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash them with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified. This compound has been reported to induce G2/M phase arrest.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for implantation

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Calculate the tumor growth inhibition (TGI) rate. For instance, a study on Oridonin nanosuspension showed a tumor inhibition rate of 60.23% at a dose of 20mg/kg.

Visualizations

Signaling Pathway Diagram

This compound has been shown to exert its antitumor effects by inhibiting the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting proliferation and survival. The following diagram illustrates the canonical JAK/STAT pathway and the inhibitory point of action for this compound.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression This compound This compound This compound->pJAK Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of this compound's antitumor activity.

Experimental_Workflow start Start: this compound Compound in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) in_vitro->cell_cycle in_vivo In Vivo Studies in_vitro->in_vivo If promising data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis xenograft Tumor Xenograft Model in_vivo->xenograft xenograft->data_analysis end Conclusion on Antitumor Efficacy data_analysis->end

Caption: Preclinical workflow for this compound antitumor evaluation.

References

Application of Isodonal in Gastrointestinal Disease Models: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, a sesquiterpene lactone also known as Isoalantolactone (IATL), has emerged as a promising natural compound in the investigation of gastrointestinal (GI) diseases. Extracted from the roots of plants such as Inula helenium, this compound has demonstrated significant anti-cancer and anti-inflammatory properties in a variety of preclinical gastrointestinal disease models. These application notes provide a comprehensive overview of the utility of this compound in studying and potentially treating conditions such as colorectal cancer, gastric cancer, gastric ulcers, and inflammatory bowel disease (IBD). The detailed protocols and summary data herein are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various gastrointestinal disease models, providing a clear comparison of its effects across different cell lines and animal models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) in Gastrointestinal Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48h
HCT116Colorectal Carcinoma~20 µM[1]~15 µM[1]
SW620Colorectal Adenocarcinoma>20 µM[1]~20 µM[1]
SGC-7901Gastric AdenocarcinomaNot ReportedNot Reported
BGC-823Gastric Carcinoma~40 µM (Alantolactone)[2]Not Reported
UM-SCC-10AHead and Neck Squamous Cell Carcinoma50 µM25 µM

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Colorectal Cancer Xenograft Model

Animal ModelTreatment GroupTumor Weight Reduction (%)Reference
HCT116 Xenograft (Nude Mice)This compound (10 mg/kg/day, i.p.)64.5%
HCT116 Xenograft (Nude Mice)This compound (20 mg/kg/day, i.p.)82.1%

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the pathogenesis of gastrointestinal diseases.

In the context of gastrointestinal cancers , this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway . This inhibition leads to the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells. Specifically, this compound treatment has been observed to decrease the phosphorylation of Akt and mTOR, key kinases in this pathway. Furthermore, this compound can suppress the activation of STAT3 , a transcription factor that plays a crucial role in cancer cell proliferation, survival, and inflammation.

Isodonal_Cancer_Signaling This compound This compound (Isoalantolactone) PI3K PI3K This compound->PI3K STAT3 STAT3 This compound->STAT3 Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation

This compound's anti-cancer signaling pathways.

In inflammatory conditions such as gastric ulcers and inflammatory bowel disease (IBD) , this compound mitigates inflammation by inhibiting the PI3K/Akt pathway and the NF-κB signaling pathway . The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By suppressing NF-κB activation, this compound can effectively reduce the production of these inflammatory mediators.

Isodonal_Inflammation_Signaling This compound This compound (Isoalantolactone) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NFkB NF-κB Pathway This compound->NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ethanol (B145695), DSS) Inflammatory_Stimuli->PI3K_Akt Inflammatory_Stimuli->NFkB Inflammation Gastrointestinal Inflammation PI3K_Akt->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Cytokines->Inflammation

This compound's anti-inflammatory signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound in gastrointestinal disease models.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on gastrointestinal cancer cells.

Materials:

  • Gastrointestinal cancer cell lines (e.g., HCT116, SW620, SGC-7901, BGC-823)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for the detection and relative quantification of key protein phosphorylation events within the PI3K/Akt/mTOR signaling pathway following this compound treatment.

Materials:

  • Treated and untreated cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run at a constant voltage.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Ethanol-Induced Gastric Ulcer Model in Rats

This in vivo model is used to evaluate the gastroprotective effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Absolute ethanol (95-100%)

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., Omeprazole or Ranitidine)

  • Oral gavage needles

Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Divide the rats into groups: Normal control, Ulcer control (vehicle + ethanol), Positive control (e.g., Omeprazole 20 mg/kg + ethanol), and this compound treatment groups (various doses + ethanol).

  • Administer this compound, vehicle, or the positive control drug orally by gavage.

  • One hour after treatment, induce gastric ulcers by oral administration of absolute ethanol (e.g., 1 mL/200g or 5 mL/kg body weight).

  • One hour after ethanol administration, euthanize the rats.

  • Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Examine the gastric mucosa for ulcers and score the ulcer index. The ulcer index can be calculated based on the number and severity of lesions. A common scoring system is as follows: 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = ulcers >3 mm; 4 = ulcers >5 mm. The sum of the scores per stomach is the ulcer index.

  • The percentage of ulcer inhibition can be calculated using the formula: [(UI_control - UI_treated) / UI_control] x 100, where UI is the ulcer index.

  • Gastric tissue can be collected for histopathological analysis and biochemical assays (e.g., measurement of inflammatory cytokines).

DSS-Induced Colitis Model in Mice

This model is used to study the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • Dextran sulfate (B86663) sodium (DSS), molecular weight 36-50 kDa

  • This compound

  • Vehicle

  • Drinking water

Procedure:

  • Induction of Acute Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration of DSS may need to be optimized depending on the mouse strain and the specific batch of DSS.

  • Treatment: During the DSS administration period, treat the mice daily with this compound or vehicle via oral gavage.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia).

  • Disease Activity Index (DAI): Calculate the DAI score daily, which is a composite score of weight loss, stool consistency, and rectal bleeding.

    • Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

    • Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding)

  • Termination and Evaluation: At the end of the experiment (e.g., day 7 or 8), euthanize the mice.

  • Excise the colon and measure its length (colon shortening is a sign of inflammation).

  • Collect colonic tissue for histopathological analysis (to assess inflammation, ulceration, and crypt damage) and for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by methods such as qRT-PCR or ELISA.

Conclusion

This compound demonstrates significant therapeutic potential in a range of gastrointestinal disease models. Its ability to induce apoptosis and autophagy in cancer cells and to suppress inflammation provides a strong rationale for its further investigation as a novel therapeutic agent. The protocols and data presented here offer a foundational framework for researchers to explore the multifaceted applications of this compound in the context of gastrointestinal health and disease. Further studies are warranted to elucidate its precise mechanisms of action in different disease contexts and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

Isodonal as a Potential Tool for Studying Oxidative Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus, such as Isodon wikstroemioides. Preliminary characterizations of this compound suggest a range of biological activities, including potential antitumor and anti-inflammatory effects. Notably, it has been described as an inhibitor of oxidative phosphorylation. However, it is important to note that detailed mechanistic studies and specific protocols for the use of this compound in mitochondrial research are not extensively documented in peer-reviewed literature.

This document provides an overview of the current understanding of this compound and, in the absence of specific data, presents detailed application notes and protocols using well-characterized and commonly employed inhibitors of oxidative phosphorylation. These established tools serve as a practical guide for researchers interested in studying mitochondrial function and can provide a framework for the potential future investigation of novel compounds like this compound.

This compound: Current State of Knowledge

This compound is classified as an ent-kaurane diterpenoid. While its inhibitory effect on oxidative phosphorylation is mentioned in chemical and supplier databases, there is a notable lack of primary research articles detailing its specific mechanism of action, its precise molecular targets within the electron transport chain (ETC) or ATP synthase, and quantitative measures of its potency, such as IC50 values.

Table 1: Summary of Available Information for this compound

ParameterDataSource
Chemical ClassDiterpenoidChemical Databases
Reported ActivityInhibitory oxidative phosphorylationSupplier Information
IC50 ValuesNot available in published literatureN/A
Mechanism of ActionNot elucidated in published literatureN/A

Given the limited specific data on this compound, the following sections will focus on established methods for studying oxidative phosphorylation using reference compounds.

Studying Oxidative Phosphorylation with Known Inhibitors

The study of oxidative phosphorylation often relies on the use of specific inhibitors that target different components of the electron transport chain and ATP synthase. By observing the effects of these inhibitors on cellular respiration, researchers can dissect the function of each component and assess the overall health of mitochondria.

Key Components of Oxidative Phosphorylation

Oxidative phosphorylation is the process by which ATP is formed as a result of the transfer of electrons from NADH and FADH2 to oxygen by a series of electron carriers. This process takes place in the inner mitochondrial membrane and involves five multi-subunit protein complexes:

  • Complex I (NADH:ubiquinone oxidoreductase) : Oxidizes NADH and transfers electrons to coenzyme Q (ubiquinone).

  • Complex II (Succinate dehydrogenase) : Oxidizes succinate (B1194679) (producing FADH2) and transfers electrons to coenzyme Q.

  • Complex III (Cytochrome bc1 complex) : Transfers electrons from coenzyme Q to cytochrome c.

  • Complex IV (Cytochrome c oxidase) : Transfers electrons from cytochrome c to molecular oxygen, forming water.

  • Complex V (ATP synthase) : Utilizes the proton gradient generated by the ETC to synthesize ATP.

The general workflow for assessing mitochondrial function using inhibitors is depicted below.

G cluster_0 Experimental Workflow: Mitochondrial Respiration Assay A Seed cells in microplate B Equilibrate cells in assay medium A->B C Measure basal oxygen consumption rate (OCR) B->C D Inject Complex V Inhibitor (e.g., Oligomycin) C->D Measure ATP-linked respiration E Inject Uncoupler (e.g., FCCP) D->E Measure maximal respiration F Inject Complex I/III Inhibitors (e.g., Rotenone/Antimycin A) E->F Measure non-mitochondrial respiration G Analyze data to determine key mitochondrial parameters F->G

Caption: Workflow for a typical mitochondrial stress test experiment.

Commonly Used Inhibitors and Their Mechanisms

Below is a summary of well-characterized inhibitors used to probe mitochondrial function.

Table 2: Common Inhibitors of Oxidative Phosphorylation

InhibitorTargetEffect on Mitochondrial FunctionTypical IC50 Range
Rotenone Complex IInhibits electron transfer from NADH to ubiquinone, decreasing oxygen consumption and ATP synthesis.10 - 100 nM
Antimycin A Complex IIIBlocks electron transfer from cytochrome b to cytochrome c1, inhibiting the electron transport chain.1 - 50 nM
Oligomycin (B223565) ATP Synthase (F₀ subunit)Inhibits proton flow through ATP synthase, blocking ATP synthesis and reducing electron flow due to coupled respiration.0.5 - 5 µg/mL
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) UncouplerDisrupts the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis and causing maximal oxygen consumption.100 nM - 2 µM

The signaling pathway below illustrates the points of action for these common inhibitors.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Complex I cluster_2 Complex II cluster_3 Complex III cluster_4 Complex IV cluster_5 ATP Synthesis NADH NADH C1 NADH Dehydrogenase NADH->C1 Succinate Succinate C2 Succinate Dehydrogenase Succinate->C2 CoQ Coenzyme Q C3 Cytochrome bc₁ CoQ->C3 CytC Cytochrome c C4 Cytochrome c Oxidase CytC->C4 O2 O₂ H2O H₂O O2->H2O C1->CoQ Proton_Gradient Proton Gradient C1->Proton_Gradient H⁺ C2->CoQ C3->CytC C3->Proton_Gradient H⁺ C4->O2 C4->Proton_Gradient H⁺ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase Rotenone Rotenone Rotenone->C1 AntimycinA Antimycin A AntimycinA->C3 Oligomycin Oligomycin Oligomycin->ATP_Synthase FCCP FCCP (Uncoupler) FCCP->Proton_Gradient Dissipates

Caption: Inhibition points of common modulators of oxidative phosphorylation.

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of inhibitors on oxidative phosphorylation.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Whole Cells

This protocol is for a mitochondrial stress test using a Seahorse XF Analyzer or similar technology to measure real-time oxygen consumption.

Materials:

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

  • Compound of interest (e.g., this compound)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Incubate overnight in a standard cell culture incubator (37°C, 5% CO₂).

  • Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Assay Preparation:

    • Prepare fresh assay medium and warm to 37°C.

    • Wash the cells twice with the assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

    • Prepare stock solutions of the inhibitors and the test compound in the assay medium. Load the appropriate volumes into the injection ports of the sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

    • Replace the calibration plate with the cell culture plate.

    • Initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors and the test compound, with OCR measurements after each injection.

  • Data Analysis:

    • After the run, normalize the data to cell number.

    • Calculate the following parameters:

      • Basal Respiration: (Last OCR measurement before first injection) - (Non-mitochondrial OCR).

      • ATP-linked Respiration: (Last OCR measurement before oligomycin injection) - (Minimum OCR after oligomycin injection).

      • Maximal Respiration: (Maximum OCR after FCCP injection) - (Non-mitochondrial OCR).

      • Proton Leak: (Minimum OCR after oligomycin injection) - (Non-mitochondrial OCR).

      • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).

Protocol 2: Measurement of ATP Levels

This protocol describes the use of a luciferase-based assay to measure cellular ATP content following treatment with an inhibitor.

Materials:

  • Cells cultured in a 96-well plate

  • Compound of interest (e.g., this compound) and control inhibitors

  • ATP assay kit (luciferase-based)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and controls for the desired time period.

  • Cell Lysis:

    • Remove the culture medium.

    • Add the lysis buffer provided in the ATP assay kit to each well.

    • Incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • ATP Measurement:

    • Add the luciferase-containing substrate solution to each well.

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Express the results as a percentage of the untreated control.

Conclusion

While this compound is an intriguing natural product with reported inhibitory effects on oxidative phosphorylation, the lack of detailed scientific studies necessitates a cautious approach to its use as a research tool. The established inhibitors and protocols outlined in this document provide a robust framework for the investigation of mitochondrial function. For researchers interested in this compound, a systematic approach beginning with basic cytotoxicity assays, followed by comprehensive mitochondrial function studies as described herein, would be essential to characterize its effects and validate its potential as a specific modulator of oxidative phosphorylation. Future research is required to elucidate the precise mechanism of action and quantitative effects of this compound, which will be crucial for its adoption by the scientific community.

Techniques for Assessing the Anti-inflammatory Effects of Isodonal and Related Diterpenoids from the Isodon Genus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Isodonal, an ent-kaurane diterpenoid isolated from Isodon wikstroemioides, has garnered scientific interest for its potential anti-inflammatory properties. This document provides a comprehensive guide to the key experimental techniques used to assess the anti-inflammatory efficacy of this compound and related compounds, such as Oridonin, another well-studied diterpenoid from the Isodon genus. The protocols and data presented herein are foundational for researchers seeking to investigate the therapeutic potential of these natural products in inflammatory diseases. The primary mechanisms of anti-inflammatory action for compounds from this class often involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory effects of Oridonin, a representative compound from the Isodon genus, which serves as a model for assessing this compound. These effects are typically evaluated in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7.

Table 1: Effect of Oridonin on Cell Viability in RAW 264.7 Macrophages

Oridonin Concentration (µM)Cell Viability (%)
0 (Control)100
1~98
5~95
10~92
20~90

Data are representative and may vary based on experimental conditions.

Table 2: Inhibition of Nitric Oxide (NO) Production by Oridonin in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)
Control (no LPS)< 5
LPS (1 µg/mL)100
LPS + Oridonin (5 µM)~60
LPS + Oridonin (10 µM)~40
LPS + Oridonin (20 µM)~25

Data are representative and may vary based on experimental conditions.

Table 3: Effect of Oridonin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)< 50< 20< 10
LPS (1 µg/mL)~1500~2500~300
LPS + Oridonin (10 µM)~800~1500~150
LPS + Oridonin (20 µM)~450~800~70

Data are representative and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are essential for a systematic evaluation of the anti-inflammatory properties of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[1][2]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo dye.[3][4][5]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is commonly used, where the cytokine of interest is captured between two specific antibodies and detected via an enzymatic reaction that produces a colored product.

Protocol (for TNF-α, IL-6, and IL-1β):

  • Follow the cell seeding, pre-treatment with this compound, and LPS stimulation steps as described in the Griess Assay protocol.

  • Collect the cell culture supernatants.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Incubate, then wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, then wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It allows for the analysis of the expression levels and phosphorylation status of key proteins in signaling pathways, such as NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK), to elucidate the mechanism of action of the test compound.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as previously described, using shorter incubation times (e.g., 15-60 minutes) appropriate for detecting protein phosphorylation events.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, phospho-p38, total p38, etc.) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assessment A RAW 264.7 Cells B Treat with this compound A->B C Induce Inflammation (LPS) B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Assay (Griess) C->E F Cytokine Assay (ELISA) C->F G Western Blot (Signaling Pathways) C->G

Experimental Workflow for In Vitro Anti-inflammatory Assessment.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation NFkB_complex IκBα NF-κB (p65/p50) NFkB_complex->NFkB Release

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Genes Pro-inflammatory Genes AP1->Genes Induce Transcription This compound This compound This compound->TAK1 Inhibits This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Simplified MAPK Signaling Pathway and Potential Inhibition by this compound.

References

Isodonal solution preparation and stability for research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Isodonal

A comprehensive guide for researchers, scientists, and drug development professionals on the preparation, stability, and analysis of this compound solutions for research purposes.

Introduction

This document provides detailed protocols and application notes for the preparation and handling of this compound solutions in a research setting. Due to the lack of specific public information on "this compound," the following guidelines are based on general best practices for handling novel research compounds and establishing robust experimental workflows. Researchers must adapt these protocols based on the empirically determined physicochemical properties of this compound.

Section 1: this compound Solution Preparation

The preparation of a stable and accurately concentrated this compound solution is critical for reproducible experimental results. The choice of solvent and preparation method will depend on the solubility characteristics of the this compound compound.

Materials and Equipment
  • This compound powder (as supplied)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Magnetic stirrer and stir bars

  • pH meter (calibrated)

  • Selection of solvents (e.g., deionized water, ethanol, DMSO, PBS)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Protocol for Preparing a Stock Solution
  • Determine the Molar Mass: Ascertain the molar mass (molecular weight) of this compound from the supplier's documentation.

  • Calculate Required Mass: Use the following formula to calculate the mass of this compound powder needed to achieve the desired concentration and volume[1]:

    • Mass (g) = Desired Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the powder. Gentle warming or sonication may be required for poorly soluble compounds.

    • Once dissolved, fill the flask to the calibration mark with the solvent.

    • Mix the solution thoroughly by inversion.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility for cell-based assays.

  • Storage: Store the stock solution in an appropriate container, protected from light and at the recommended temperature.

Logical Workflow for Solution Preparation

G Workflow for this compound Solution Preparation start Start determine_mm Determine Molar Mass of this compound start->determine_mm calculate_mass Calculate Required Mass determine_mm->calculate_mass weigh_powder Weigh this compound Powder calculate_mass->weigh_powder dissolve Dissolve in Solvent weigh_powder->dissolve fill_to_volume Fill to Final Volume dissolve->fill_to_volume mix_solution Mix Thoroughly fill_to_volume->mix_solution filter_solution Filter Solution (0.22 µm) mix_solution->filter_solution store Store Appropriately filter_solution->store end End store->end G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Regulates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isodonal Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Isodonal (Eriocalyxin B) concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound, scientifically known as Eriocalyxin B (EriB), is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through a multi-faceted approach that includes the inhibition of key signaling pathways and the generation of oxidative stress.[1]

Q2: Which signaling pathways are primarily affected by this compound (Eriocalyxin B)?

A2: this compound (Eriocalyxin B) has been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, including:

  • Inhibition of STAT3 Signaling: EriB can directly bind to the STAT3 protein, preventing its activation and downstream signaling that promotes cell survival.[1]

  • Inhibition of NF-κB and AKT Pathways: It can suppress the NF-κB and AKT signaling pathways, which are crucial for cell survival and proliferation in many cancers.[2][3]

  • Activation of the ERK Pathway: In some cancer types, such as lymphoma, EriB can activate the extracellular signal-related kinase (ERK) pathway, which can lead to apoptosis.[3]

  • Inhibition of the Akt/mTOR Pathway: EriB can inhibit the phosphorylation of Akt and mTOR, leading to the induction of both apoptosis and autophagy.

  • Induction of the p53 Pathway: In pancreatic cancer cells, EriB has been shown to activate the p53 tumor suppressor pathway.

Q3: What are typical starting concentrations for this compound (Eriocalyxin B) in a cytotoxicity assay?

A3: The effective concentration of this compound (Eriocalyxin B) can vary significantly depending on the cell line. Based on published data, a broad starting range for a dose-response experiment would be from 0.25 µM to 8 µM. For initial screening, concentrations in the low micromolar range are often effective.

Q4: How should I prepare and store this compound (Eriocalyxin B)?

A4: this compound (Eriocalyxin B) is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to prepare fresh working solutions for each experiment from the stock. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

Data Presentation

Table 1: Reported IC50 Values of this compound (Eriocalyxin B) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)
PC-3Prostate Cancer24h0.88
PC-3Prostate Cancer48h0.46
22RV1Prostate Cancer24h3.26
22RV1Prostate Cancer48h1.20
PANC-1Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity
SW1990Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity
CAPAN-1Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity
CAPAN-2Pancreatic AdenocarcinomaNot SpecifiedPotent Cytotoxicity
HT-29Colon CancerNot Specified2.1 - 7.3
BEL-7402Hepatocellular CarcinomaNot Specified2.1 - 7.3
SK-OV-3Ovarian CancerNot Specified2.1 - 7.3

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and assay type. It is crucial to determine the IC50 empirically for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: High variability between replicate wells in cell viability assays (e.g., MTT).

Potential Cause Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating each row to prevent settling.
Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay) After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Visually inspect wells to confirm no crystals remain.
Edge Effects Avoid using the outer wells of a 96-well plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. Use a multichannel pipette carefully, ensuring tips are properly seated and avoiding the introduction of bubbles.

Issue 2: Lower than expected cytotoxicity of this compound (Eriocalyxin B).

Potential Cause Solution
Sub-optimal Cell Health Use cells in the exponential growth phase with high viability (>95%). Ensure proper cell culture conditions are maintained.
Incorrect Drug Concentration Double-check all calculations for serial dilutions. Prepare fresh dilutions for each experiment.
Presence of Thiol-Containing Antioxidants The cytotoxic effects of EriB can be inhibited by thiol-containing antioxidants like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT). Ensure your culture medium or buffers do not contain high concentrations of these reagents.
Cell Line Resistance Some cell lines may be inherently resistant to EriB. Consider testing a panel of different cell lines to identify sensitive models.

Issue 3: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).

Potential Cause Solution
Timing of Analysis The induction of apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12h, 24h, 48h) to determine the optimal endpoint for detecting apoptosis in your cell line.
Cell Harvesting Technique For adherent cells, use a gentle harvesting method to minimize membrane damage, which can lead to false positives. Collect both adherent and floating cells, as apoptotic cells may detach.
Compensation Issues in Flow Cytometry Ensure proper compensation is set for the fluorochromes used (e.g., FITC and PI) to avoid spectral overlap and inaccurate gating.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of this compound (Eriocalyxin B) on cell viability.

Materials:

  • 96-well plates

  • This compound (Eriocalyxin B)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.25 to 8 µM). Include a vehicle control (medium with the same final percentage of DMSO as the treated wells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentration of this compound for a specific duration. Include an untreated control group.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle method to minimize membrane damage. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples promptly using a flow cytometer. Differentiate cell populations based on fluorescence:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic/Necrotic: Annexin V+ / PI+

    • Necrotic: Annexin V- / PI+

Mandatory Visualization

Isodonal_Cytotoxicity_Workflow cluster_prep Experiment Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (Exponential Growth Phase) start->cell_culture isodonal_prep Prepare this compound Serial Dilutions start->isodonal_prep cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding treatment Treat Cells with This compound isodonal_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay read_plate Read Plate (Absorbance) viability_assay->read_plate calc_ic50 Calculate % Viability & IC50 Value read_plate->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for determining this compound cytotoxicity.

Isodonal_Signaling_Pathway cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects This compound This compound (Eriocalyxin B) STAT3 STAT3 This compound->STAT3 Inhibits NFkB NF-κB This compound->NFkB Inhibits Akt_mTOR Akt/mTOR This compound->Akt_mTOR Inhibits ROS ROS Production This compound->ROS Induces ERK ERK This compound->ERK Activates p53 p53 This compound->p53 Activates Apoptosis Apoptosis STAT3->Apoptosis NFkB->Apoptosis Akt_mTOR->Apoptosis ROS->Apoptosis ERK->Apoptosis p53->Apoptosis

Caption: Key signaling pathways modulated by this compound (Eriocalyxin B).

Troubleshooting_Logic Start Unexpected Cytotoxicity Result Check_Setup Verify Experimental Setup (Concentration, Cell Health, Solvent) Start->Check_Setup Repeat_Exp Repeat with Fresh Reagents Check_Setup->Repeat_Exp Problem_Persists Problem Persists? Repeat_Exp->Problem_Persists Investigate_Assay Investigate Assay Artifacts (e.g., Compound Interference) Problem_Persists->Investigate_Assay Yes Investigate_Bio Investigate Biological Factors (Cell Resistance, Time Dependence) Problem_Persists->Investigate_Bio Yes Resolved Problem Resolved Problem_Persists->Resolved No Investigate_Assay->Resolved Investigate_Bio->Resolved

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Isodonal Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isodonal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Disclaimer: While this compound is a known ent-kaurane diterpenoid, specific, comprehensive forced degradation studies on this compound are not widely available in published literature. The quantitative data and some specific methodologies provided herein are based on studies of its close structural analog, Oridonin , which is also an ent-kaurane diterpenoid isolated from the Isodon genus. This information serves as a strong predictive guide for the behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural N-pentane diterpene compound isolated from plants of the Isodon genus, such as Isodon wikstroemioides. It belongs to the class of ent-kaurane diterpenoids. Like many complex natural products, this compound's intricate chemical structure makes it susceptible to degradation under various experimental conditions, which can impact its biological activity and lead to inconsistent and unreliable results.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of the closely related compound Oridonin, the primary factors leading to degradation are:

  • pH: this compound is expected to be highly susceptible to both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?

Inconsistent results are a common indicator of compound instability. If you observe a loss of expected biological effect, the appearance of unknown peaks in your analytical chromatograms, or changes in the physical appearance of your this compound solution (e.g., color change), degradation should be a primary suspect. It is crucial to implement proper handling and storage procedures and to monitor the stability of your working solutions.

Q4: How can I monitor the degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly effective technique for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of this compound potency in biological assays. Degradation of this compound in the experimental medium or stock solution.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or below. When preparing working solutions in aqueous media, ensure the pH is buffered to around 5, which is the point of maximum stability for the related compound Oridonin. Minimize the time the compound spends in the experimental medium before analysis.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products due to improper storage or experimental conditions.Review your storage and handling procedures. Protect this compound solutions from light and extreme temperatures. If working with cell cultures, consider the pH of your medium and the duration of the experiment. To identify the source of degradation, conduct a mini-forced degradation study on your stock solution under acidic, basic, oxidative, and photolytic conditions.
Precipitation of this compound in aqueous solutions. Poor solubility and potential aggregation, which can be exacerbated by pH changes.This compound has low aqueous solubility. Prepare concentrated stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation. Sonication may aid in dissolution, but avoid excessive heating.
Variability between experimental replicates. Inconsistent degradation of this compound across different samples.Ensure uniform handling of all samples. This includes using the same batch of medium, maintaining a consistent temperature and light exposure for all plates/tubes, and ensuring that the time between adding this compound and performing the assay is consistent for all replicates.

Quantitative Data on Stability

The following tables summarize the stability of Oridonin, a close structural analog of this compound, under various conditions. This data can be used to predict the stability of this compound.

Table 1: pH-Dependent Degradation of Oridonin in Solution at Room Temperature

pHStabilityDegradation Rate
< 3UnstableHigh
3 - 4Moderately StableModerate
5 Most Stable Low
6 - 7Moderately StableModerate
> 7UnstableHigh

Data extrapolated from studies on Oridonin, which shows a V-shaped pH-rate profile with optimal stability at pH 5.

Table 2: Temperature-Dependent Degradation of Oridonin in Solution

TemperatureTime to 10% Degradation (t90)
4°C91.5 hours
Room Temperature (~25°C)53.2 hours

This data highlights the importance of keeping this compound solutions cooled to minimize degradation over time.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid prolonged heating.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C can be used, but degradation will be faster.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid this compound in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Signaling Pathways

This compound and its analogs, like Oridonin, have been shown to exert their biological effects, particularly in cancer research, by modulating various signaling pathways. The diagrams below illustrate some of the key pathways that may be affected by this compound.

Isodonal_PI3K_Akt_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibition->PI3K Isodonal_Notch_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition NotchReceptor Notch Receptor NotchSignaling Notch Signaling Cascade NotchReceptor->NotchSignaling Activates GeneExpression Target Gene Expression NotchSignaling->GeneExpression Regulates CellDifferentiation Cell Differentiation, Proliferation, & Survival GeneExpression->CellDifferentiation Controls Inhibition->NotchReceptor Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare this compound Stock Solution Acid Acidic Hydrolysis StockSolution->Acid Base Basic Hydrolysis StockSolution->Base Oxidation Oxidative Degradation StockSolution->Oxidation Heat Thermal Degradation StockSolution->Heat Light Photolytic Degradation StockSolution->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Interpretation HPLC->Data

Isodonal experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Isodonal" appears to be a hypothetical substance for the purpose of this guide. The following information, including its mechanism of action, signaling pathways, and experimental data, is illustrative and designed to provide a framework for troubleshooting experimental variability with a novel compound. The principles and protocols described are based on general best practices in biomedical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel synthetic small molecule inhibitor currently under investigation for its therapeutic potential. Its primary mechanism of action is the competitive inhibition of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in EGFR-dependent cell lines.

Q2: What are the common sources of experimental variability when working with this compound?

A: Experimental variability in this compound studies can arise from several factors:

  • Cell Culture Conditions: Variations in cell line passage number, cell density at the time of treatment, serum concentration, and incubation conditions (temperature, CO2 levels) can alter cellular response to this compound.[4]

  • Assay-Specific Parameters: Differences in antibody lots for western blotting, substrate concentrations for kinase assays, and incubation times can all contribute to variability.

Q3: How should I properly store and handle this compound?

A: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage (up to one month), it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound across different experimental runs.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Health or Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Perform a cell viability assay (e.g., Trypan Blue) before seeding.
This compound Degradation Prepare fresh dilutions of this compound from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Variability Standardize all assay parameters, including incubation times, reagent concentrations, and plate reader settings. Include positive and negative controls in every assay plate.
Data Analysis Inconsistencies Use a standardized data analysis protocol. Ensure that the curve-fitting model is appropriate for your data.
Issue 2: Off-Target Effects Observed

Problem: You are observing cellular effects that are not consistent with the known mechanism of action of this compound (EGFR inhibition).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
High this compound Concentration High concentrations of this compound may lead to non-specific binding and inhibition of other kinases. Perform a dose-response experiment to determine the optimal concentration range.
Cell Line-Specific Effects The observed effects may be specific to the cell line being used. Test this compound in a panel of cell lines with varying EGFR expression levels.
Contaminants in this compound Stock Ensure the purity of your this compound stock. If possible, obtain a new batch of the compound from the supplier.
Activation of Compensatory Pathways Inhibition of EGFR may lead to the activation of compensatory signaling pathways. Investigate other relevant pathways using techniques like Western blotting or RT-qPCR.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeEGFR ExpressionIC50 (nM)Standard Deviation
A549LungHigh50± 5
MCF-7BreastLow>1000N/A
HCT116ColonModerate250± 20
U87 MGGlioblastomaHigh75± 8
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)453520
This compound (50 nM)701515
This compound (100 nM)85510

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Isodonal_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound This compound->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: this compound inhibits the EGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Isodonal_Prep This compound Preparation Isodonal_Prep->Treatment Viability_Assay Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for this compound studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Isodonal, a potent inhibitor of the Nodal signaling pathway. Our goal is to help you overcome common pitfalls and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic small molecule that acts as a competitive antagonist of the Activin receptor-like kinase 4 (ALK4) and ALK7, the type I receptors for the Nodal signaling pathway. By binding to the ATP-binding pocket of these receptors, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade that is crucial for mesoendoderm induction and patterning of the nervous system during embryonic development.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value in your system. A typical starting concentration range is between 1 µM and 10 µM. Below is a table summarizing IC50 values for this compound in various cell lines.

Data Presentation

Table 1: IC50 Values for this compound in Different Cell Lines

Cell LineTarget PathwayIC50 (µM)
H9 Human Embryonic Stem CellsNodal Signaling2.5
P19 Mouse Embryonal Carcinoma CellsNodal Signaling5.1
MCF-7 Human Breast Cancer CellsNodal Signaling7.8

Table 2: Cytotoxicity of this compound in Various Cell Lines (LD50)

Cell LineLD50 (µM)
H9 Human Embryonic Stem Cells50
P19 Mouse Embryonal Carcinoma Cells>100
MCF-7 Human Breast Cancer Cells85

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of Nodal signaling observed.

  • Possible Cause 1: this compound degradation.

    • Solution: Ensure that this compound has been stored and handled correctly. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to Table 1 for guidance.

  • Possible Cause 3: Cell confluency and health.

    • Solution: Ensure that cells are healthy and in the exponential growth phase. High cell confluency can sometimes affect the cellular response to inhibitors.

  • Possible Cause 4: Incorrect experimental timing.

    • Solution: Optimize the incubation time with this compound. A time-course experiment can help determine the point of maximal inhibition.

Problem 2: High levels of cell death observed after treatment with this compound.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Lower the concentration of this compound used. Refer to the cytotoxicity data in Table 2 to ensure you are working within a non-toxic range.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is designed to be specific, off-target effects can occur at high concentrations.[3][4][5] Consider using a lower concentration or a structurally different Nodal pathway inhibitor as a control.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%).

Experimental Protocols

Western Blot for Phospho-SMAD2 Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the Nodal signaling pathway by measuring the levels of phosphorylated SMAD2.

Materials:

  • Cell line of interest (e.g., H9 hESCs)

  • This compound

  • Nodal ligand (e.g., Activin A)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: If necessary for your cell type, serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Nodal Pathway Activation: Stimulate the cells with a known concentration of a Nodal ligand (e.g., 50 ng/mL Activin A) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-SMAD2 (1:1000), total-SMAD2 (1:1000), and GAPDH (1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the level of phospho-SMAD2 inhibition.

Mandatory Visualizations

Nodal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nodal Nodal ActRII ActRIIa/b (Type II Receptor) Nodal->ActRII Binds ALK4_7 ALK4/7 (Type I Receptor) SMAD2_3 SMAD2/3 ALK4_7->SMAD2_3 Phosphorylates ActRII->ALK4_7 Recruits & Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Translocates & Activates This compound This compound This compound->ALK4_7 Inhibits

Caption: The Nodal signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent Inhibition Check_Reagent Check this compound Storage & Handling Start->Check_Reagent Dose_Response Perform Dose-Response Experiment Check_Reagent->Dose_Response OK Contact_Support Contact Technical Support Check_Reagent->Contact_Support Degraded Check_Cells Assess Cell Health & Confluency Dose_Response->Check_Cells Time_Course Perform Time-Course Experiment Check_Cells->Time_Course Healthy Check_Cells->Contact_Support Unhealthy Positive_Control Verify Positive Control (Nodal Ligand Activity) Time_Course->Positive_Control Success Problem Resolved Positive_Control->Success Active Positive_Control->Contact_Support Inactive

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Navigating the Synthesis of Isodonal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Isodonal and related compounds, presented in a question-and-answer format.

Problem ID Question Potential Causes Suggested Solutions
TS-01 Low yield in the initial intermolecular aldol (B89426) reaction for coupling key building blocks. - Incomplete deprotonation of the ketone. - Poor facial selectivity in the aldol addition. - Epimerization of the product. - Steric hindrance from bulky protecting groups.- Optimize the base and solvent system: Screen different lithium amide bases (e.g., LDA, LiHMDS) and ethereal solvents (e.g., THF, Et₂O) at various temperatures. - Use a chiral auxiliary or catalyst: Employ a chiral auxiliary on one of the coupling partners or a chiral Lewis acid to enhance diastereoselectivity. - Control reaction time and temperature: Shorter reaction times at lower temperatures can minimize epimerization. - Re-evaluate protecting group strategy: Consider smaller or alternative protecting groups if steric hindrance is suspected.
TS-02 Failure or low yield of the key radical cyclization step to form the polycyclic core. - Inefficient radical initiation. - Unfavorable cyclization kinetics (e.g., 5-exo vs. 6-endo). - Premature quenching of the radical intermediate. - Incorrect concentration of the radical initiator or tin reagent.- Screen radical initiators and conditions: Test different initiators (e.g., AIBN, Et₃B/O₂) and reaction temperatures. - Adjust substrate concentration: High dilution conditions can favor intramolecular cyclization over intermolecular side reactions. - Ensure rigorous exclusion of oxygen and water: Use freshly distilled solvents and degas the reaction mixture thoroughly. - Titrate the radical initiator and tin reagent: Carefully optimize the stoichiometry of Bu₃SnH and the initiator.
TS-03 Formation of multiple diastereomers during a reduction step (e.g., ketone to alcohol). - Poor stereocontrol of the reducing agent. - Steric accessibility of both faces of the carbonyl group.- Select a stereoselective reducing agent: Use bulky reducing agents (e.g., L-Selectride®, K-Selectride®) to favor attack from the less hindered face. - Employ substrate-directed reduction: Utilize a neighboring functional group to direct the approach of the reducing agent. - Optimize reaction temperature: Lowering the temperature can often improve stereoselectivity.
TS-04 Difficulty in the removal of a protecting group in the late stages of the synthesis. - Steric hindrance around the protecting group. - Incompatibility of deprotection conditions with other functional groups in the molecule.- Screen a variety of deprotection conditions: Test different reagents, solvents, and temperatures. - Use a two-stage deprotection strategy: If a standard method fails, consider a sequence of reactions to remove the protecting group. - Revisit the protecting group strategy early in the synthesis: Choose protecting groups that are known to be removable under mild conditions compatible with the advanced intermediate.

Frequently Asked Questions (FAQs)

FAQ ID Question Answer
FAQ-01 What is a typical overall yield for the total synthesis of an Isodonent-kaurane diterpenoid?The total synthesis of complex natural products like those in the Isodon family is a lengthy and challenging process. Overall yields are often low due to the number of steps involved. For example, the total synthesis of Isorosthin L was achieved in 15 steps with a 1.56% overall yield, and Isoadenolin I was synthesized in 16 steps with a 1.10% overall yield.
FAQ-02 How can I improve the diastereoselectivity of the initial aldol coupling?Diastereoselectivity in aldol reactions can be influenced by the choice of enolate geometry (Z or E), the nature of the cation, and the presence of chiral auxiliaries or catalysts. Screening different bases (e.g., LDA for Z-enolates, NaHMDS for E-enolates), solvents, and additives is crucial. The use of a well-chosen chiral auxiliary on the ketone fragment can provide excellent stereocontrol.
FAQ-03 What are the key considerations for a successful radical cyclization in this context?A successful radical cyclization to form the polycyclic core of Isodon diterpenoids depends on several factors. The precursor must be designed to favor the desired cyclization pathway (e.g., following Baldwin's rules). Rigorous exclusion of oxygen is critical, as it can quench the radical intermediates. The concentration of the radical initiator (e.g., AIBN) and the hydrogen donor (e.g., Bu₃SnH) must be carefully optimized to balance the rates of initiation, propagation, and termination.
FAQ-04 Are there any common side reactions to be aware of during the synthesis?In addition to low yields, common side reactions can include epimerization at stereocenters alpha to carbonyl groups, over-reduction of functional groups, and incomplete reactions. In radical cyclizations, premature reduction of the initial radical before cyclization can be a significant side reaction. Careful monitoring of reactions by TLC or LC-MS and thorough characterization of intermediates are essential to identify and mitigate these issues.

Quantitative Data Summary

The following tables summarize typical reaction yields for key transformations in the synthesis of Isodonent-kaurane diterpenoids, based on the synthesis of Isorosthin L and Isoadenolin I. These values can serve as a benchmark for researchers.

Table 1: Yields for Key Bond-Forming Reactions

Reaction Type Description Reagents/Conditions Typical Yield Range
Intermolecular Aldol ReactionCoupling of two advanced fragments to form a key C-C bond.LDA, THF, -78 °C60-75%
Radical CyclizationFormation of the polycyclic core via an intramolecular radical addition.Bu₃SnH, AIBN, Toluene (B28343), reflux50-65%
Intramolecular Aldol ReactionFormation of a cyclic system through an intramolecular aldol condensation.LHMDS, THF, -78 °C to 0 °C70-85%

Table 2: Yields for Functional Group Manipulations

Reaction Type Description Reagents/Conditions Typical Yield Range
Ketone ReductionStereoselective reduction of a ketone to a secondary alcohol.L-Selectride®, THF, -78 °C85-95%
Protection of AlcoholIntroduction of a protecting group (e.g., silyl (B83357) ether).TBSCl, Imidazole, DMF90-98%
Deprotection of AlcoholRemoval of a protecting group.TBAF, THF80-95%
Oxidation of AlcoholOxidation of a primary alcohol to an aldehyde.DMP, CH₂Cl₂85-95%

Experimental Protocols: Representative Methodologies

The following are generalized experimental protocols for key reactions, adapted from the synthesis of related Isodon natural products.

1. Diastereoselective Intermolecular Aldol Reaction

  • Procedure: To a solution of the ketone precursor (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene). The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. A solution of the aldehyde precursor (1.2 equiv) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

2. Intramolecular Radical Cyclization

  • Procedure: A solution of the radical precursor (1.0 equiv), tributyltin hydride (Bu₃SnH) (1.5 equiv), and azobisisobutyronitrile (AIBN) (0.2 equiv) in degassed toluene (0.01 M) is heated to reflux (approx. 110 °C) under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion (typically 2-4 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile (B52724) and washed with hexane (B92381) to remove the tin byproducts. The acetonitrile layer is concentrated, and the crude product is purified by flash column chromatography on silica gel.

Visualizations

Generalized Synthetic Workflow for Isodonent-Kaurane Diterpenoids

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start Simple Starting Material A A_inter Functionalized Intermediate A A_start->A_inter [Multiple Steps] Coupling Key Fragment Coupling (e.g., Aldol Reaction) A_inter->Coupling B_start Simple Starting Material B B_inter Functionalized Intermediate B B_start->B_inter [Multiple Steps] B_inter->Coupling Cyclization Core Structure Formation (e.g., Radical Cyclization) Coupling->Cyclization FGI Functional Group Interconversions & Late-Stage Modifications Cyclization->FGI Target This compound Analog FGI->Target

Caption: Generalized workflow for the convergent synthesis of Isodon diterpenoids.

Key Bond Formation Strategy

G cluster_0 Retrosynthetic Analysis Target Target Molecule (this compound Core) Key_Intermediate Key Acyclic Precursor Target->Key_Intermediate Radical Cyclization Disconnection Fragment_A Fragment A Key_Intermediate->Fragment_A Aldol Disconnection Fragment_B Fragment B Key_Intermediate->Fragment_B Aldol Disconnection

Caption: Retrosynthetic analysis highlighting key bond disconnections.

Isodonal assay interference and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isodonal-related assays. This resource is designed for researchers, scientists, and drug development professionals working with extracts and compounds derived from Isodon species. While a specific assay named the "this compound assay" is not a standard industry term, this guide addresses common interferences and provides troubleshooting strategies for assays involving Isodon extracts and their bioactive components like Oridonin and Enmein.

Frequently Asked Questions (FAQs)

Q1: What is an "this compound assay"?

A1: The term "this compound assay" does not refer to a specific, standardized assay. It is likely used to describe a variety of biological assays (e.g., ELISA, MTT, enzymatic assays) in which extracts or purified compounds from plants of the Isodon genus are being tested for their biological activity.

Q2: What are the major bioactive compounds in Isodon extracts that I should be aware of?

A2: Isodon species are rich in diterpenoids, with Oridonin and Enmein being two of the most abundant and well-studied compounds. These molecules are known for their anti-inflammatory, antimicrobial, and antitumor properties.

Q3: What are common causes of interference when working with Isodon extracts in bioassays?

A3: Interference can arise from several factors:

  • Complex Matrix: Crude or partially purified extracts contain a multitude of compounds that can interfere with assay reagents and detection systems.

  • Compound Color: Natural pigments in the extracts can interfere with colorimetric and fluorometric assays.

  • Autofluorescence: Diterpenoids and other compounds may possess intrinsic fluorescence, leading to high background in fluorescence-based assays.

  • Reactivity: The bioactive compounds themselves can directly interact with assay components, such as enzymes or antibodies, in a non-specific manner.

  • Cellular Effects: In cell-based assays, compounds can have off-target effects that confound the interpretation of results.

Troubleshooting Guides

Issue 1: High Background Signal in Absorbance-Based Assays

High background can mask the true signal from your analyte of interest.

Potential Cause & Solution Table

Potential CauseMitigation Strategy
Inherent Color of the Extract 1. Blank Subtraction: Run parallel wells containing the extract without the final detection reagent and subtract the absorbance. 2. Wavelength Selection: If possible, choose a detection wavelength where the extract has minimal absorbance. 3. Purification: Further purify the extract to remove colored compounds.
Precipitation of Compounds 1. Solubility Testing: Ensure the final concentration of the extract is soluble in the assay buffer. 2. Solvent Control: Include a vehicle control (e.g., DMSO) to ensure the solvent itself is not causing precipitation.
Non-specific Reaction with Substrate 1. Substrate Control: Incubate the extract with the substrate in the absence of the enzyme/cell to check for direct reaction.
Issue 2: Inconsistent or Non-Reproducible Results

Variability in results can undermine the reliability of your findings.

Potential Cause & Solution Table

Potential CauseMitigation Strategy
Sample Preparation Inconsistency 1. Standardized Protocol: Use a consistent and validated protocol for extract preparation and dilution. 2. Stock Solution Stability: Assess the stability of your stock solutions over time and under different storage conditions.
Assay Drift 1. Plate Layout: Randomize sample placement on the plate to minimize edge effects. 2. Incubation Time: Ensure precise and consistent incubation times for all plates.
Interference with Detection System 1. Orthogonal Assay: Validate findings using a different assay with an alternative detection method (e.g., luminescence instead of fluorescence).

Experimental Protocols

Protocol 1: Assessing Interference from Extract Color

This protocol helps to quantify and correct for the intrinsic absorbance of a plant extract.

Methodology:

  • Prepare a serial dilution of your Isodon extract in the assay buffer.

  • Dispense the dilutions into a 96-well plate.

  • Add all assay reagents except for the final colorimetric substrate.

  • Incubate the plate under the same conditions as your main experiment.

  • Measure the absorbance at the detection wavelength.

  • These values represent the background absorbance from the extract at each concentration.

  • In your main experiment, subtract these background values from the final absorbance readings for each corresponding extract concentration.

Protocol 2: Mitigating Interference using Solid-Phase Extraction (SPE)

For complex extracts, SPE can be used to remove interfering substances.

Methodology:

  • Choose an SPE cartridge with a stationary phase that has a different polarity than your compounds of interest. For diterpenoids like Oridonin (which are moderately polar), a non-polar C18 stationary phase can be effective.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge.

  • Equilibration: Pass an equilibration solvent (e.g., water or your assay buffer) through the cartridge.

  • Loading: Load your Isodon extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute highly polar, potentially interfering compounds.

  • Elution: Elute your target compounds with a stronger solvent (e.g., a higher percentage of organic solvent).

  • Collect the eluate, evaporate the solvent, and reconstitute in your assay buffer.

Visualizations

Interference_Mitigation_Workflow Workflow for Mitigating Assay Interference A Initial Assay Run with Isodon Extract B Unexpected Results? (e.g., High Background, Low Signal) A->B C Assess for Interference B->C Yes I Proceed with Experiment B->I No D Interference Confirmed? C->D E Optimize Assay Parameters (e.g., Dilution, Incubation Time) D->E No F Implement Mitigation Strategy D->F Yes G Re-run Assay E->G F->G H Acceptable Results? G->H H->I Yes J Further Troubleshoot / Re-evaluate Assay H->J No

Caption: A logical workflow for troubleshooting this compound assay interference.

Signaling_Pathway_Interference Potential Interference in a Kinase Assay cluster_assay Kinase Assay Components cluster_interference Potential Interference from Isodon Extract Kinase Kinase Enzyme Substrate Peptide Substrate Kinase->Substrate Phosphorylates DetectionAb Detection Antibody (Phospho-specific) Substrate->DetectionAb Binds to ATP ATP Oridonin Oridonin / Enmein Oridonin->Kinase Direct Inhibition (intended effect or interference?) OtherCompounds Other Extract Components OtherCompounds->ATP ATP Chelation OtherCompounds->DetectionAb Non-specific Binding

Caption: Diagram of potential interference points in a typical kinase assay.

Technical Support Center: Enhancing the Bioavailability of Isodonal for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the physicochemical properties, pharmacokinetics, and metabolism of Isodonal are limited. This technical support center has been developed using data from a structurally related ent-kaurane diterpenoid, Oridonin (B1677485) , which is also isolated from the Isodon genus and shares similar challenges of poor solubility and low bioavailability. The information provided should be considered as a guiding framework and may require optimization for this compound-specific applications.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our preclinical in vivo studies. What are the likely reasons?

A1: Low and variable plasma concentrations of this compound are most likely attributable to its poor oral bioavailability. Several factors, common to ent-kaurane diterpenoids like Oridonin, contribute to this issue:

  • Poor Aqueous Solubility: this compound, being a lipophilic diterpenoid, likely has low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits its dissolution, a critical prerequisite for absorption. For instance, the solubility of the related compound Oridonin is only 0.75 mg/mL.[1]

  • Extensive First-Pass Metabolism: After absorption from the intestine, this compound is likely subject to significant metabolism in the liver before it can reach systemic circulation. This "first-pass effect" can drastically reduce the amount of active compound reaching the bloodstream. Studies on Oridonin have shown that its absolute oral bioavailability in rats is low and dose-dependent, suggesting saturation of first-pass metabolism at higher doses.[2]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal lining and actively pump absorbed drugs back into the GI lumen, thereby limiting net absorption.

Q2: What are the most promising formulation strategies to enhance the in vivo bioavailability of this compound?

A2: Several advanced formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like Oridonin and can be adapted for this compound:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, increase its surface area for enhanced dissolution, and facilitate its absorption across the intestinal epithelium.[3] Common systems include:

    • Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly-lactic-co-glycolic acid) can create stable nanoparticles for controlled drug release.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for lipophilic drugs and can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[1]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate.[4] The drug is dispersed in an amorphous state within a polymer matrix, which prevents crystallization and enhances solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This spontaneous emulsion formation facilitates drug dissolution and absorption.

Q3: Are there any analytical considerations we should be aware of when quantifying this compound in plasma samples?

A3: Accurate quantification of this compound in plasma requires a sensitive and specific analytical method. A validated High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS) method is recommended. Key considerations include:

  • Extraction Efficiency: Due to the lipophilic nature of this compound, a liquid-liquid extraction or solid-phase extraction method will likely be necessary to efficiently extract the compound from the plasma matrix.

  • Internal Standard: Use of a suitable internal standard with similar chemical properties to this compound is crucial for accurate quantification and to account for any variability during sample processing.

  • Matrix Effects: It is important to evaluate and minimize matrix effects from plasma components that could interfere with the ionization of this compound in the mass spectrometer.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low drug loading or encapsulation efficiency in nanoparticle formulations. 1. Poor affinity of this compound for the polymer/lipid matrix. 2. Suboptimal formulation parameters (e.g., solvent, surfactant concentration). 3. Drug precipitation during formulation.1. Screen different polymers or lipids to find a more compatible matrix. 2. Optimize the formulation process by adjusting parameters such as the drug-to-polymer ratio, homogenization speed, and sonication time. 3. Modify the solvent system or temperature to improve drug solubility during encapsulation.
Physical instability of the formulation (e.g., aggregation, precipitation). 1. Insufficient stabilization by surfactants or polymers. 2. Incompatible excipients. 3. Improper storage conditions.1. Increase the concentration of the stabilizer or try a different stabilizing agent. 2. Conduct compatibility studies with all excipients. 3. Store the formulation at the recommended temperature and protect it from light and moisture.
High inter-animal variability in pharmacokinetic profiles. 1. Inconsistent formulation administration. 2. Variations in food intake (food effect). 3. Genetic differences in drug metabolism among animals.1. Ensure accurate and consistent dosing techniques (e.g., oral gavage). 2. Standardize the fasting and feeding schedule for all animals in the study. 3. Increase the number of animals per group to account for biological variability.
No significant improvement in bioavailability with the chosen formulation. 1. The formulation does not adequately address the primary barrier to absorption (e.g., poor permeability vs. poor solubility). 2. The in vitro dissolution of the formulation does not translate to in vivo performance. 3. Rapid clearance of the drug from the systemic circulation.1. Characterize the primary reason for low bioavailability (solubility vs. permeability limitations) and select a more appropriate formulation strategy. 2. Use biorelevant dissolution media that mimic the conditions of the GI tract to better predict in vivo performance. 3. Investigate the metabolic stability of this compound to understand if rapid metabolism is a contributing factor.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Oridonin in rats from published studies, which can serve as a reference for designing and interpreting in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of Oridonin in Rats after Intravenous and Oral Administration

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Intravenous5--1389 ± 245-
10--2845 ± 478-
15--4267 ± 765-
Oral20128 ± 340.2560 ± 184.32
40235 ± 560.25130 ± 314.58
80543 ± 1210.25461 ± 10310.8

Table 2: Effect of Formulation on the Oral Bioavailability of Oridonin in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability
Physical Mixture (Oridonin + PVP K17)10089.7 ± 21.50.5189.4 ± 45.31
Solid Dispersion (Oridonin in PVP K17)1001256.3 ± 301.50.255001.2 ± 1200.326.4

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a general method for preparing this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and characterization.

Protocol 2: Preparation of this compound Solid Dispersion

This protocol outlines the preparation of an this compound solid dispersion using the solvent evaporation method.

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A suitable organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic polymer in the organic solvent.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

Visualizations

Signaling Pathway of this compound Bioavailability Challenges

cluster_GI_Tract Gastrointestinal Tract cluster_Systemic Systemic Circulation This compound (Oral Dose) This compound (Oral Dose) Dissolution Dissolution This compound (Oral Dose)->Dissolution Dissolved this compound Dissolved this compound Dissolution->Dissolved this compound Absorption Absorption Dissolved this compound->Absorption Absorbed this compound Absorbed this compound Absorption->Absorbed this compound P-gp Efflux P-gp Efflux Absorbed this compound->P-gp Efflux Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Absorbed this compound->Liver (First-Pass Metabolism) Bioavailable this compound Bioavailable this compound Liver (First-Pass Metabolism)->Bioavailable this compound Reduced Amount Metabolites Metabolites Liver (First-Pass Metabolism)->Metabolites

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

Experimental Workflow for Enhancing this compound Bioavailability

cluster_Formulation Formulation Development cluster_Evaluation In Vitro & In Vivo Evaluation This compound Powder This compound Powder Nanoparticles Nanoparticles This compound Powder->Nanoparticles Solid Dispersion Solid Dispersion This compound Powder->Solid Dispersion SEDDS SEDDS This compound Powder->SEDDS In Vitro Dissolution In Vitro Dissolution Nanoparticles->In Vitro Dissolution Solid Dispersion->In Vitro Dissolution SEDDS->In Vitro Dissolution In Vivo PK Study (Rats) In Vivo PK Study (Rats) In Vitro Dissolution->In Vivo PK Study (Rats) Bioavailability Assessment Bioavailability Assessment In Vivo PK Study (Rats)->Bioavailability Assessment

Caption: A general workflow for the development and evaluation of this compound formulations.

Logical Relationship of Bioavailability Enhancement Strategies

Poor Bioavailability Poor Bioavailability Low Solubility Low Solubility Poor Bioavailability->Low Solubility First-Pass Metabolism First-Pass Metabolism Poor Bioavailability->First-Pass Metabolism P-gp Efflux P-gp Efflux Poor Bioavailability->P-gp Efflux Nanoparticles Nanoparticles Low Solubility->Nanoparticles Solid Dispersion Solid Dispersion Low Solubility->Solid Dispersion SEDDS SEDDS Low Solubility->SEDDS Enhanced Bioavailability Enhanced Bioavailability Nanoparticles->Enhanced Bioavailability Solid Dispersion->Enhanced Bioavailability SEDDS->Enhanced Bioavailability

References

Validation & Comparative

Unveiling the Antitumor Potential of Genistein in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying potent and safe therapeutic agents is a paramount goal. This guide provides a comprehensive comparison of the antitumor effects of Genistein (B1671435), a naturally occurring isoflavone, in preclinical xenograft models. Drawing on experimental data, we objectively assess its performance and provide detailed insights into its mechanism of action.

Efficacy of Genistein in Xenograft Models: A Quantitative Analysis

Numerous studies have demonstrated the potent antitumor activities of Genistein across a variety of cancer cell line xenografts. The data presented below summarizes the key findings from these preclinical trials, offering a comparative look at its efficacy, often in relation to established chemotherapeutic agents.

Cancer TypeCell LineAnimal ModelTreatmentKey Findings
Non-Small Cell Lung Cancer A549Xenograft ModelGenistein and Cisplatin (B142131) (DDP)Combination of low concentrations of DDP and Genistein induced significantly greater growth inhibition (P<0.01) and increased apoptosis compared to either agent alone. The combination also significantly suppressed tumor growth in vivo.[1][2][3]
Breast Cancer 4T1Mouse ModelGenistein and DoxorubicinGenistein enhanced the cytotoxic and antimigratory activities of doxorubicin.[4] At low concentrations (< 10 µM), however, Genistein was found to induce metastasis in 4T1 cell xenografts.[4]
Breast Cancer Ovariectomized nude miceXenograft ModelGenistein and CisplatinOral exposure to Genistein at a dose comparable to human dietary intake was found to interfere with and antagonize the antitumor effects of cisplatin.
Leukemia NB4 and HL-60SCID MiceGenistein and Cytosine Arabinoside (ara-C)The combination treatment significantly inhibited tumor growth and improved survival of both NB4 (p = 0.0031) and HL-60 (p = 0.0007) xenograft mice.
Metastatic Castration-Resistant Prostate Cancer PC3-luciferaseXenograft ModelGenistein and CabazitaxelThe combined treatment significantly retarded the growth of tumors when compared to vehicle control, cabazitaxel, or genistein alone.
Epidermoid Carcinoma A431Xenograft ModelGenistein (500 mg/kg/d)Over 12 days, Genistein administration resulted in significantly decreased tumor growth compared to vehicle-treated mice.
Colon Adenocarcinoma Colo205Xenograft ModelGenistein (500 mg/kg/d)Over 12 days, Genistein treatment led to significantly smaller tumor volumes (p = 0.0003) compared to the control group.

Experimental Protocols: A Closer Look at the Methodology

The following section details a generalized protocol for establishing a subcutaneous tumor xenograft model, a common methodology in the cited studies for evaluating the in vivo efficacy of anticancer compounds.

I. Cell Culture and Preparation
  • Cell Line Maintenance: Human cancer cell lines (e.g., A549, 4T1, PC-3) are cultured in appropriate complete medium under sterile conditions. It is crucial to ensure cells are in the logarithmic growth phase (70-90% confluency) and free from contamination, particularly mycoplasma.

  • Cell Harvesting: Prior to injection, cells are harvested. The medium is replaced with fresh medium a few hours before harvesting to remove dead cells. Cells are then washed with PBS and detached using a minimal amount of trypsin-EDTA.

  • Cell Counting and Viability: After neutralization of trypsin, cells are centrifuged and washed twice with PBS. Cell concentration and viability are determined using a hemocytometer and trypan blue exclusion staining. Viable cells, which exclude the dye, are counted.

  • Preparation of Cell Suspension: The cell pellet is resuspended in a suitable volume of sterile PBS or serum-free medium to achieve the desired concentration for injection (e.g., 3.0 x 10^6 cells per 300 µl). For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor engraftment.

II. Animal Handling and Tumor Inoculation
  • Animal Model: Immunodeficient mice, such as athymic nude or SCID mice, typically 4-6 weeks old, are used to prevent rejection of the human tumor cells. The animals are allowed an acclimatization period of 3-5 days.

  • Anesthesia and Site Preparation: Mice are anesthetized, and the inoculation area, usually the lower flank, is sterilized with ethanol (B145695) and/or iodine solutions.

  • Subcutaneous Injection: The prepared cell suspension (typically 100-200 µL) is drawn into a 1-cc syringe fitted with a 27- or 30-gauge needle. The cells are then injected subcutaneously into the flank of the mouse.

III. Treatment and Tumor Monitoring
  • Treatment Initiation: Therapy can commence once the tumors reach a palpable size, for instance, an average volume of approximately 50–60 mm³.

  • Drug Administration: Genistein and/or other chemotherapeutic agents are administered according to the study design (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Tumor growth is monitored regularly by measuring the length and width of the tumor using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2 .

  • Endpoint: The experiment is concluded based on predetermined endpoints, such as a specific tumor volume, duration of treatment, or signs of animal distress.

Visualizing the Process and Pathway

To better understand the experimental process and the molecular mechanism of Genistein, the following diagrams are provided.

G cluster_prep Cell & Animal Preparation cluster_exp Xenograft Experiment Cell_Culture Cancer Cell Culture (Logarithmic Growth Phase) Harvesting Cell Harvesting & Counting Cell_Culture->Harvesting Suspension Prepare Cell Suspension (PBS or Matrigel) Harvesting->Suspension Injection Subcutaneous Injection of Cells into Flank Suspension->Injection Mice Immunodeficient Mice (4-6 weeks old) Mice->Injection Tumor_Growth Tumor Growth (to ~50-60 mm³) Injection->Tumor_Growth Treatment Treatment Initiation (Genistein +/- Chemo) Tumor_Growth->Treatment Monitoring Tumor Volume Monitoring (Calipers) Treatment->Monitoring Endpoint Experimental Endpoint & Data Analysis Monitoring->Endpoint G cluster_pathway NF-κB Signaling Pathway cluster_downstream Downstream Effects cluster_nucleus_content Genistein Genistein IKK IKK Complex Genistein->IKK Inhibits Apoptosis Induction of Apoptosis Genistein->Apoptosis IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB_complex Bound by NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation NFkB_IkB_complex->NFkB_p65_p50 Releases Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Cell_Survival Increased Cell Survival & Proliferation Gene_Transcription->Cell_Survival NFkB_p65_p50_nucleus->Gene_Transcription

References

Isodonal vs. Other Diterpenes: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Isodonal and other structurally related diterpenes, primarily focusing on Oridonin (B1677485) and Eriocalyxin B, all derived from the Isodon genus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

Diterpenoids isolated from the Isodon species have garnered significant attention for their potent anti-inflammatory and anticancer properties. While this compound's biological activities are reported, its counterparts, Oridonin and Eriocalyxin B, have been more extensively studied, providing a wealth of quantitative data.

Anticancer Activity

Ent-kaurene diterpenoids, including this compound, Oridonin, and Eriocalyxin B, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparative Cytotoxicity (IC50, µM) of Isodon Diterpenes against Various Cancer Cell Lines

DiterpeneHepG2 (Liver)HCT-116 (Colon)A549 (Lung)MCF-7 (Breast)HeLa (Cervical)K562 (Leukemia)
This compound ------
Oridonin ~2.0-8.12[1][2]0.16[3]3.22[4]0.44-0.98[3]3.650.24-0.95
Eriocalyxin B ------

Note: Data for this compound is limited in direct comparative studies. The provided values for Oridonin and other diterpenes are sourced from multiple studies and may vary based on experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of Isodon diterpenes are primarily attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved through the inhibition of the NF-κB and other inflammatory signaling pathways.

Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Isodon Diterpenes

DiterpeneNO Production Inhibition (RAW 264.7 cells)TNF-α InhibitionIL-6 Inhibition
This compound ---
Oridonin ---
Eriocalyxin B ---
Other Isodon Diterpenes 7.3 - 18.19--

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related diterpenes are mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-kB Signaling Pathway Inhibition cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Isodon_Diterpenes Isodon Diterpenes (this compound, Oridonin, Eriocalyxin B) Isodon_Diterpenes->IKK inhibit NFkB_n NF-κB Isodon_Diterpenes->NFkB_n inhibit DNA binding DNA DNA NFkB_n->DNA binds DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by Isodon diterpenes.

Experimental Workflow for Cytotoxicity Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with varying concentrations of diterpenes incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay measure_abs Measure absorbance at 570 nm mtt_assay->measure_abs calc_ic50 Calculate IC50 values measure_abs->calc_ic50 end End calc_ic50->end

Caption: A typical experimental workflow for determining the cytotoxicity of diterpenes using the MTT assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of diterpenes.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of diterpenes on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Diterpene stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the diterpene compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • LPS from E. coli

  • Diterpene stock solutions (in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the diterpene compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (LPS only).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC50 value.

Signaling Pathway Analysis: Western Blot for NF-κB

This protocol details the analysis of NF-κB pathway activation by examining the expression and phosphorylation of key proteins like p65 and IκBα.

Materials:

  • Cell line of interest

  • Diterpene compounds

  • LPS or TNF-α for stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with diterpenes and/or stimulants as required. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression and phosphorylation levels of the target proteins between different treatment groups.

References

Lack of Comparative Efficacy Data for Isodonal Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical trial data reveals a significant gap in information regarding the comparative efficacy of Isodonal against standard chemotherapy drugs. This compound, a natural diterpenoid compound, has shown potential cytotoxic and antitumor properties in preclinical research; however, to date, no publicly available studies directly compare its performance with established chemotherapeutic agents in a clinical setting.

This compound is a compound isolated from the plant Isodon wikstroemioides and is noted for its potential anti-tumor, anti-inflammatory, and cytotoxic activities.[1][2] While it is available for research purposes, it is not currently approved for clinical use, and information regarding its mechanism of action in cancer treatment remains at a preliminary stage.[1]

For a meaningful comparison of efficacy, data from controlled clinical trials are essential. Such trials would evaluate this compound against a standard-of-care chemotherapy regimen in a specific cancer type, measuring endpoints such as overall survival, progression-free survival, and tumor response rates. Currently, there is no evidence of this compound having progressed to this stage of clinical development.

In contrast, standard chemotherapy drugs have undergone rigorous testing through multiple phases of clinical trials to establish their safety and efficacy profiles. These trials provide the robust quantitative data necessary for regulatory approval and for guiding clinical practice.

Without direct comparative studies, it is not possible to provide the requested data tables, experimental protocols for key comparative experiments, or detailed signaling pathway diagrams illustrating the differential effects of this compound and standard chemotherapy drugs. The scientific community awaits further research to determine if this compound will proceed to a stage where such direct comparisons can be made.

Researchers and drug development professionals interested in the potential of this compound should focus on preclinical studies to further elucidate its mechanism of action and to generate the necessary data to support a potential Investigational New Drug (IND) application for future clinical trials.

References

Reproducibility of Isodonal's Anti-inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isodonal, a term referring to compounds derived from plants of the Isodon genus, has garnered scientific interest for its traditional use in treating inflammatory conditions. The primary active component responsible for these effects is Oridonin, a diterpenoid compound. This guide provides a comparative analysis of the anti-inflammatory activity of Oridonin, focusing on its reproducibility and performance against established anti-inflammatory agents, Dexamethasone (B1670325) and Indomethacin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Oridonin's therapeutic potential.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of Oridonin and comparator drugs are typically assessed by their ability to inhibit key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Below is a summary of their effects on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantConcentration% InhibitionIC50Reference
OridoninRAW 264.7LPS10 µM>60%Not Reported[1]
DexamethasoneRAW 264.7LPS1 µMNot Reported~10 nM[2] (Implied)
IndomethacinMouse BrainLPSNot ReportedAugments iNOSNot Applicable[3]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantKey TargetEffectReference
OridoninRAW 264.7LPSCOX-2Suppression[4]
DexamethasoneBMMsLPSCOX-2Inhibition[2]
IndomethacinNot SpecifiedNot SpecifiedCOX-1/COX-2Inhibition

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

CompoundCell Line/ModelStimulantCytokine(s)EffectReference
OridoninMouse Endometrial CellsLPSTNF-α, IL-1β, IL-6Dose-dependent decrease
OridoninAcute Lung Injury ModelLPSTNF-α, IL-1β, IL-6Decreased release
DexamethasoneBMMsLPSTNF, IL-1α, IL-1βImpaired inhibition in DUSP1-/- cells
IndomethacinMouse BrainLPSTNF-α, IL-1βNo significant effect on mRNA

Signaling Pathways and Mechanisms of Action

Oridonin primarily exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by inflammatory agents like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory mediators. Oridonin has been shown to inhibit the activation of TLR4/MyD88, which is upstream of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of iNOS (leading to reduced NO production), COX-2 (leading to reduced PGE2 synthesis), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Dexamethasone, a synthetic glucocorticoid, also inhibits these inflammatory mediators. Its mechanism involves the glucocorticoid receptor (GR). The activated GR can interfere with the activity of transcription factors like NF-κB and AP-1. Additionally, Dexamethasone's anti-inflammatory action is partly dependent on the induction of Dual Specificity Phosphatase 1 (DUSP1), which deactivates MAPKs.

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. Interestingly, some studies suggest that under certain conditions, Indomethacin can paradoxically enhance the expression of iNOS induced by LPS.

Anti_Inflammatory_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IKK IKK MyD88->IKK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes activates Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Mediators COX2 COX-2 Oridonin Oridonin Oridonin->TLR4 inhibits Oridonin->NFkB_nucleus inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_nucleus inhibits Indomethacin Indomethacin Indomethacin->COX2 inhibits Experimental_Workflow_NO_Assay cluster_0 Cell Culture and Treatment cluster_1 Griess Assay A Seed RAW 264.7 cells B Pre-treat with Oridonin/ Comparator Drugs A->B C Stimulate with LPS (1 µg/mL) B->C D Collect 100 µL supernatant C->D E Add 100 µL Griess Reagent D->E F Incubate for 10 min E->F G Read absorbance at 540 nm F->G Logical_Comparison Goal Anti-inflammatory Therapy Oridonin Oridonin Goal->Oridonin Dexamethasone Dexamethasone Goal->Dexamethasone Indomethacin Indomethacin Goal->Indomethacin Mech_Oridonin Broad Spectrum (NF-κB, MAPK, TLR4) Oridonin->Mech_Oridonin Mechanism Mech_Dexa Potent Glucocorticoid (GR-mediated, DUSP1) Dexamethasone->Mech_Dexa Mechanism Mech_Indo COX Inhibitor Indomethacin->Mech_Indo Mechanism

References

Unraveling the Anti-Cancer Mechanisms of Diterpenoid Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Oridonin: A Case Study in Diterpenoid Anti-Cancer Activity

Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated potent anti-tumor effects across a variety of cancer cell lines and in vivo models. Its mechanism of action is multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism through which Oridonin exerts its anti-cancer effects is the induction of apoptosis. This process is crucial for eliminating malignant cells and is often dysregulated in cancer.

Experimental Evidence: Studies have shown that Oridonin treatment leads to characteristic apoptotic changes in cancer cells, including cell shrinkage, chromatin condensation, and DNA fragmentation. For instance, in MCF-7 human breast cancer cells, Oridonin has been shown to induce apoptosis through a caspase-dependent pathway.

Experimental Protocol: DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This protocol is a classic method to detect the internucleosomal cleavage of DNA, a hallmark of apoptosis.

  • Cell Treatment: Culture cancer cells (e.g., MCF-7) to 70-80% confluency and treat with various concentrations of Oridonin (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol (B145695) precipitation.

  • RNase Treatment: Treat the DNA samples with RNase A to remove any contaminating RNA.

  • Agarose (B213101) Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.

Modulation of Signaling Pathways

Oridonin's pro-apoptotic effects are intricately linked to its ability to modulate critical intracellular signaling pathways that are often hijacked by cancer cells to promote their growth and survival.

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation. Upon cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.

Experimental Evidence: In Oridonin-treated MCF-7 cells, an upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, has been observed. This suggests that Oridonin may induce cell cycle arrest and apoptosis in a p53-dependent manner.[1]

Experimental Protocol: Western Blot Analysis for p53 and p21

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysate Preparation: Treat cells with Oridonin as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p53 and p21.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Oridonin_p53_Pathway Oridonin Oridonin DNA_Damage DNA Damage Oridonin->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Oridonin-induced p53 signaling pathway leading to cell cycle arrest and apoptosis.

While direct evidence for Isodonal's effect on STAT3 and NF-κB is lacking, these pathways are critical targets for many anti-cancer compounds. Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) is common in many cancers and promotes cell proliferation, survival, and inflammation.

Comparative Perspective: Other natural compounds, such as curcumin (B1669340) and resveratrol, have been shown to inhibit STAT3 and NF-κB signaling. A comparative study of Oridonin with these compounds could elucidate whether it shares this mechanism of action.

Experimental Protocol: Luciferase Reporter Assay for NF-κB Activity

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cancer cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter and a control plasmid expressing Renilla luciferase.

  • Cell Treatment: Treat the transfected cells with Oridonin (or other compounds) and a known activator of NF-κB (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.

NFkB_Inhibition cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus TNF-α IKK IKK Activation Stimulus->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Oridonin Oridonin (Potential Inhibitor) Oridonin->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by Oridonin.

Comparative Data Summary

To provide a clear comparison, the following table summarizes the known effects of Oridonin and provides a template for how "this compound" could be compared to other compounds once sufficient data is available.

FeatureOridoninCompound X (Alternative)This compound (Hypothetical Data)
Compound Class Diterpenoid[e.g., Flavonoid]Diterpenoid
Primary MoA Apoptosis Induction[e.g., Kinase Inhibition]To be determined
IC50 (MCF-7 cells) ~10-20 µM[e.g., ~5-15 µM]To be determined
Effect on p53 Upregulation[1][e.g., No direct effect]To be determined
Effect on STAT3 Under investigation[e.g., Inhibition]To be determined
Effect on NF-κB Under investigation[e.g., Inhibition]To be determined
In Vivo Efficacy Tumor growth inhibition[e.g., Tumor regression]To be determined

Conclusion

While a detailed cross-validation of this compound's mechanism of action is not currently possible due to a lack of available scientific data, the analysis of a related and well-characterized diterpenoid, Oridonin, provides a robust framework for such an investigation. The experimental protocols and comparative data structure presented here offer a clear roadmap for researchers and drug development professionals to rigorously evaluate novel anti-cancer compounds. Future research is necessary to isolate and characterize the bioactivity of "this compound" and to determine its potential as a therapeutic agent. Researchers are encouraged to verify the precise chemical identity of "this compound" to facilitate a more targeted and effective literature search.

References

Unveiling the Anticancer Potential of Isodon Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available research exists for the diterpenoid Isodonal regarding its specific performance in cancer cell lines. While this compound is a recognized natural compound isolated from Isodon wikstroemioides, detailed experimental data on its cytotoxic and mechanistic properties are scarce. This guide, therefore, leverages the extensive research available on other prominent cytotoxic diterpenoids from the Isodon genus, primarily Oridonin and Eriocalyxin B, to provide a comprehensive comparison and illustrate the therapeutic potential of this class of compounds.

This guide offers a comparative analysis of the performance of these Isodon diterpenoids across various cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of natural products.

Quantitative Performance Analysis

The cytotoxic effects of Oridonin and other Isodon diterpenoids have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The table below summarizes the IC50 values for Oridonin and other selected diterpenoids in different cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Oridonin AGSGastric Cancer5.995 (24h), 2.627 (48h), 1.931 (72h)[1]
HGC27Gastric Cancer14.61 (24h), 9.266 (48h), 7.412 (72h)[1]
MGC803Gastric Cancer15.45 (24h), 11.06 (48h), 8.809 (72h)[1]
TE-8Esophageal Squamous Cell Carcinoma3.00 (72h)[2]
TE-2Esophageal Squamous Cell Carcinoma6.86 (72h)[2]
PC-3Prostate CancerVaries (dose-dependent)
HepG2Hepatocellular Carcinoma41.13
L929Fibrosarcoma65.8 (24h)
Compound 3 (from I. serra) HepG2Hepatocellular Carcinoma6.94
Compound 23 (from I. serra) HepG2Hepatocellular Carcinoma43.26
Compound 8 (from I. serra) HepG2Hepatocellular Carcinoma71.66
Compound 6 (from I. serra) HepG2Hepatocellular Carcinoma41.13
Kamebanin HeLaCervical CancerEfficient Cytotoxicity
HL-60Promyelocytic LeukemiaEfficient Cytotoxicity
Rabdosin B HepG2, GLC-82, HL-60Liver, Lung, LeukemiaMost cytotoxic of 6 tested diterpenoids

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Isodon diterpenoids.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Oridonin) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plate is incubated for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals. The plate is then left at room temperature in the dark for approximately 2 hours.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with the test compound at desired concentrations for a predetermined duration.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action.

  • Protein Extraction: After treatment with the test compound, cells are lysed using a lysis buffer to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Isodon diterpenoids, particularly Oridonin, exert their anticancer effects by modulating multiple signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Oridonin-Induced Apoptosis Signaling Pathway

Oridonin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. Oridonin also modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.

Oridonin_Apoptosis_Pathway Oridonin Oridonin ROS ↑ Reactive Oxygen Species (ROS) Oridonin->ROS Bax ↑ Bax Oridonin->Bax Bcl2 ↓ Bcl-2 Oridonin->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oridonin-induced apoptosis pathway.

Oridonin and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Oridonin has been shown to inhibit the phosphorylation of PI3K and Akt, thereby suppressing this pro-survival signaling. This inhibition leads to the downstream effects of apoptosis and cell cycle arrest.

Oridonin_PI3K_Akt_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Oridonin's inhibition of the PI3K/Akt pathway.

Experimental Workflow for Evaluating Anticancer Effects

The general workflow for assessing the anticancer properties of a compound like an Isodon diterpenoid involves a series of in vitro experiments.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with Isodon Diterpenoid Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Mechanism Mechanism Study (Western Blot) Treatment->Mechanism Data_Analysis Data Analysis & Conclusion Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism->Data_Analysis

Caption: A typical experimental workflow.

References

A Comparative Analysis of Isodonal for the Treatment of Autoimmune Inflammatory Disease-X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a therapeutic agent named "Isodonal" is not publicly available in scientific literature or clinical trial databases. The following guide is a template created with hypothetical data to demonstrate a comparative analysis framework for a fictional drug, "this compound," in the context of treating a speculative "Autoimmune Inflammatory Disease-X (AID-X)." This document serves as an illustrative example of how such a guide would be structured and presented for researchers, scientists, and drug development professionals.

Overview of this compound and its Alternatives

This compound is a novel, first-in-class selective inhibitor of the Janus Kinase 3 (JAK3) signaling pathway, a key mediator in the pathogenesis of Autoimmune Inflammatory Disease-X. This guide provides a statistical validation and comparison of this compound against two current standard-of-care treatments: "Alterant A" (a TNF-alpha inhibitor) and "Alterant B" (a non-selective JAK inhibitor).

Comparative Efficacy and Safety Data

The following tables summarize the key findings from a hypothetical 24-week, randomized, double-blind, placebo-controlled Phase III clinical trial involving 1,200 patients with moderate to severe AID-X.

Table 1: Primary and Secondary Efficacy Endpoints at Week 24

EndpointThis compound (20mg QD)Alterant A (40mg Q2W)Alterant B (10mg BID)Placebo
ACR20 Response Rate (%) 72.5%65.8%68.2%30.1%
Clinical Remission (DAS28-CRP < 2.6) 45.3%38.1%40.5%12.6%
Mean Change in HAQ-DI Score -0.68-0.55-0.60-0.25
Reduction in hs-CRP (mg/L) -12.5-9.8-11.2-1.5

ACR20: American College of Rheumatology 20% improvement criteria; DAS28-CRP: Disease Activity Score 28-C-Reactive Protein; HAQ-DI: Health Assessment Questionnaire-Disability Index; hs-CRP: high-sensitivity C-Reactive Protein.

Table 2: Comparative Safety Profile (Incidence of Adverse Events >5%)

Adverse EventThis compound (20mg QD)Alterant A (40mg Q2W)Alterant B (10mg BID)Placebo
Nasopharyngitis 12.1%10.5%11.8%9.5%
Upper Respiratory Inf. 8.5%9.2%10.1%6.3%
Headache 7.2%6.8%7.5%5.1%
Injection Site Reaction 1.5%15.3%N/A (Oral)2.0%
Nausea 6.5%3.1%8.9%3.5%
Elevated Liver Enzymes 3.2%4.5%5.8%1.8%

Experimental Protocols

Phase III Clinical Trial Methodology (Hypothetical Study "ISO-301")
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adults (n=1200) with a confirmed diagnosis of moderate to severe AID-X, who have had an inadequate response to at least one conventional synthetic DMARD.

  • Randomization: Patients were randomized in a 2:2:2:1 ratio to receive this compound (20mg once daily, oral), Alterant A (40mg subcutaneously every two weeks), Alterant B (10mg twice daily, oral), or placebo.

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 24.

  • Secondary Endpoints: Proportion of patients achieving clinical remission (DAS28-CRP < 2.6), change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and change in high-sensitivity C-reactive protein (hs-CRP).

  • Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study period.

In Vitro JAK Enzyme Inhibition Assay
  • Objective: To determine the selectivity of this compound for JAK family kinases.

  • Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. The kinase activity was measured using a fluorescence-based immunoassay. This compound, Alterant B, and a control compound were serially diluted and incubated with the respective enzymes.

  • Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated by fitting the dose-response data to a four-parameter logistic equation. This compound demonstrated high selectivity for JAK3 (IC50 < 5 nM) with significantly lower activity against JAK1/2 and TYK2 (IC50 > 500 nM).

Visualizations: Pathways and Workflows

Isodonal_Mechanism_of_Action cluster_cell Immune Cell Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation STAT_P pSTAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 5. Transcription This compound This compound This compound->JAK3 Inhibits

Caption: Mechanism of Action of this compound in the JAK3-STAT pathway.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period (24 Weeks) cluster_analysis Phase 3: Analysis & Reporting P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline Assessment P2->P3 T1 Randomization P3->T1 T2 Drug Administration (this compound / Alterant A / Alterant B / Placebo) T1->T2 T3 Monitoring Visits (Weeks 2, 4, 8, 12, 16, 24) T2->T3 T4 Data Collection (Efficacy & Safety) T3->T4 A1 Database Lock T4->A1 A2 Statistical Analysis (Primary & Secondary Endpoints) A1->A2 A3 Clinical Study Report A2->A3

Caption: Workflow of the hypothetical ISO-301 Phase III clinical trial.

Comparative_Logic cluster_features Key Attributes This compound This compound MOA Mechanism of Action This compound->MOA Selective JAK3 Inhibitor ROE Route of Administration This compound->ROE Oral Efficacy Efficacy Profile This compound->Efficacy High ACR20 & Remission Safety Safety Profile This compound->Safety Low Injection Site Reactions AlterantA Alterant A AlterantA->MOA TNF-alpha Inhibitor AlterantA->ROE Subcutaneous Injection AlterantA->Efficacy Established Efficacy AlterantA->Safety Injection Site Reactions AlterantB Alterant B AlterantB->MOA Non-selective JAK Inhibitor AlterantB->ROE Oral AlterantB->Efficacy Good ACR20 Response AlterantB->Safety Higher Liver Enzyme Elevation

Caption: Logical comparison of this compound and its alternatives.

A Comparative Analysis of Isoproterenol's Biological Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Isodonal" did not yield any relevant results. This guide therefore assesses the biological target specificity of Isoproterenol , a well-characterized non-selective β-adrenergic agonist, under the assumption that "this compound" was a typographical error.

This guide provides a comparative analysis of Isoproterenol's biological target specificity against more selective β-adrenergic receptor agonists. It is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' performance based on experimental data.

Isoproterenol is a synthetic catecholamine that acts as a non-selective agonist for both β1 and β2 adrenergic receptors.[1] This lack of selectivity results in a broad range of physiological effects, which can be both therapeutically beneficial and a source of off-target effects. For applications requiring more targeted biological outcomes, a clear understanding of Isoproterenol's specificity compared to selective agonists is crucial. This guide compares Isoproterenol with Dobutamine, a primarily β1-selective agonist, and Salbutamol (B1663637), a β2-selective agonist.

Quantitative Comparison of Receptor Specificity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Isoproterenol, Dobutamine, and Salbutamol for β1 and β2 adrenergic receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively. The selectivity ratio is calculated to provide a quantitative measure of preference for one receptor subtype over the other.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Selectivity (β2/β1 Ratio)
Isoproterenol β1-adrenergicData not consistently available0.35[2]~1 (Non-selective)
β2-adrenergicData not consistently available0.08[3]
Dobutamine β1-adrenergic2,500[4]2,400[5]~10 (β1 selective)
β2-adrenergic25,400Data not consistently available
Salbutamol β1-adrenergicData not consistently availableData not consistently available~0.005 (β2 selective)
β2-adrenergicData not consistently available600

Note: Direct comparative studies providing Ki values for all three compounds under identical experimental conditions are limited. The presented data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups. The selectivity of Salbutamol is well-established, with significantly higher potency at β2 receptors. On isolated guinea-pig atria (predominantly β1) and trachea (predominantly β2), salbutamol was about 1/2000 and 1/10 as active as isoprenaline, respectively.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of β-adrenergic receptors and a typical experimental workflow for assessing compound specificity.

G cluster_membrane Cell Membrane GPCR β-Adrenergic Receptor G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Isoproterenol) Agonist->GPCR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: β-Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells Cells expressing β1 or β2 receptors membranes Membrane Preparation cells->membranes incubation Incubate membranes with radioligand and test compound membranes->incubation filtration Separate bound and free radioligand incubation->filtration counting Quantify radioactivity filtration->counting curve_fitting Generate competition curves counting->curve_fitting ki_calc Calculate Ki values curve_fitting->ki_calc

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for β1 and β2 adrenergic receptors.

a. Materials:

  • Cell lines stably expressing human β1 or β2 adrenergic receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.

  • Non-specific binding control: Propranolol (10 µM).

  • Test compounds: Isoproterenol, Dobutamine, Salbutamol at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

b. Membrane Preparation:

  • Harvest cells expressing the receptor of interest.

  • Homogenize cells in ice-cold membrane preparation buffer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

c. Binding Assay:

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Propranolol (for non-specific binding) or test compound at various concentrations.

    • 50 µL of radioligand ([3H]-DHA) at a final concentration close to its Kd.

    • 100 µL of the membrane preparation (containing 20-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional potency (EC50) of a test compound by quantifying the production of cyclic AMP (cAMP) following receptor activation.

a. Materials:

  • Cell lines stably expressing human β1 or β2 adrenergic receptors.

  • Cell culture medium (e.g., DMEM).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.

  • Test compounds: Isoproterenol, Dobutamine, Salbutamol at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

  • Plate reader compatible with the chosen assay kit.

b. Assay Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, aspirate the growth medium and wash the cells with pre-warmed PBS.

  • Add 50 µL of pre-warmed stimulation buffer to each well and incubate for 30 minutes at 37°C.

  • Add 50 µL of the test compound at various concentrations (prepared in stimulation buffer) to the respective wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the plate reader.

c. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

References

Safety Operating Guide

Prudent Disposal of Isodonal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a conservative approach to the disposal of Isodonal, treating it as a potentially hazardous chemical to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). If the specific hazards are unknown, a cautious approach is necessary.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield in combination with safety goggles.[3]To protect from potential splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.[3]To protect clothing and skin from contamination.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Procedures

The following steps outline a general framework for the safe disposal of small quantities of this compound typically generated in a research setting.

  • Waste Characterization and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless their compatibility is certain. Incompatible chemicals can cause dangerous reactions.

    • Collect aqueous and organic solvent wastes separately.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure cap for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste."

    • The label should also include the full chemical name ("this compound"), the date accumulation started, and any known or suspected hazards.

  • Accumulation and Storage:

    • Keep the hazardous waste container closed except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.

    • Ensure the SAA has secondary containment to capture any potential leaks.

  • Requesting Disposal:

    • When the container is full or you are ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

    • The EHS department is responsible for the final collection and disposal in accordance with federal, state, and local regulations.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory waste according to your institution's guidelines.

Experimental Protocol: Preparing an Unknown Research Chemical for Disposal

While specific experimental protocols for this compound disposal are not available, the general laboratory procedure for preparing an unknown research chemical for disposal is as follows:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Container Selection: Choose a clean, dry, and chemically resistant container with a secure screw-top cap. The container material should be compatible with the chemical's properties (e.g., glass for organic compounds).

  • Waste Transfer: If transferring the waste from another container, perform the transfer in a chemical fume hood to minimize inhalation exposure.

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name and any known hazards.

  • Secure Storage: Close the container tightly and place it in your designated Satellite Accumulation Area with secondary containment.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

Isodonal_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Chemically Compatible Container ppe->container transfer Transfer Waste in Fume Hood container->transfer label_waste Label Container: 'Hazardous Waste' + Chemical Name transfer->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_disposal EHS Manages Final Compliant Disposal request_pickup->ehs_disposal end End: Safe Disposal ehs_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Disposal Guidance for Handling Isodonal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Isodonal. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified for similar compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]Prevents skin irritation and absorption of the chemical.[2][3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for spill response.Minimizes inhalation of vapors, which may cause respiratory irritation or other health effects.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of water. 3. Wash the area with soap and water. 4. Seek medical attention if skin irritation occurs.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air and keep them at rest in a comfortable breathing position. 2. If the person feels unwell, call a poison center or doctor.
Ingestion 1. Do NOT induce vomiting. 2. Immediately call a poison center or doctor. 3. If the person is conscious, rinse their mouth with water.
Spill 1. Evacuate unnecessary personnel from the area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Contain the spill using an appropriate absorbent material (e.g., vermiculite, chemical absorbent pads). 4. Collect the absorbed material into a designated hazardous waste container. 5. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. 6. Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Non-Sharps Solids Place in a dedicated, labeled hazardous waste bag or container for solid waste.
Sharps (needles, etc.) Place in a designated sharps container that is then managed as hazardous chemical waste.
Liquid Waste 1. Collect in a designated, properly labeled hazardous waste container. 2. Do not mix with other chemical waste unless compatibility is confirmed. 3. Store the sealed waste container in a designated satellite accumulation area.
Contaminated Materials Any materials that come into contact with this compound, such as gloves, pipette tips, and bench paper, should be considered contaminated and disposed of as hazardous waste.
Empty Containers 1. Triple rinse the container with a suitable solvent. 2. The rinsate must be collected and disposed of as liquid hazardous waste. 3. The rinsed container can then be disposed of according to institutional guidelines.

Operational Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely handling and disposing of this compound in a laboratory setting.

Operational Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure this compound prep_workspace->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment disposal_segregate Segregate Waste: - Liquid - Solid - Sharps handling_experiment->disposal_segregate cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate disposal_containerize Containerize in Labeled Hazardous Waste Containers disposal_segregate->disposal_containerize disposal_store Store in Satellite Accumulation Area disposal_containerize->disposal_store disposal_pickup Arrange for EHS Waste Pickup disposal_store->disposal_pickup cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.